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  • Product: 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • CAS: 1190314-95-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide on 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Structural Dynamics, Mechanistic Utility, and Drug Discovery Workflows

Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged scaffolds that can precisely mimic the adenine ring of ATP while offering vectors for solvent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged scaffolds that can precisely mimic the adenine ring of ATP while offering vectors for solvent-channel exploration. 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a highly specialized, bifunctional building block designed for this exact purpose. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, detailing the causality behind its structural features and providing a self-validating experimental workflow for its integration into advanced therapeutic libraries.

Chemical Identity & Quantitative Data

The physicochemical properties of a building block dictate its behavior in both synthetic workflows and biological systems. The 7-azaindole (pyrrolo[2,3-b]pyridine) core serves as the primary pharmacophore, while the specific substitutions at the C3 and C4 positions dictate its reactivity and binding kinetics[1].

Table 1: Physicochemical and Structural Properties
PropertyValueCausality / Significance
Chemical Name 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acidStandard IUPAC nomenclature.
CAS Number 1190314-95-4Unique identifier for procurement and regulatory tracking[2].
Molecular Formula C8H5FN2O2Indicates a low molecular weight starting material, ideal for maintaining final drug candidates within Lipinski's Rule of 5.
Molecular Weight 180.14 g/mol Low MW allows for extensive derivatization without exceeding optimal ligand efficiency[1].
SMILES O=C(O)C1=CNC2=NC=CC(F)=C21Defines the exact connectivity, utilized for in silico docking and cheminformatics[3].
Core Scaffold 7-AzaindoleActs as a bioisostere for purine and indole, forming critical bidentate hydrogen bonds with kinase hinge regions[4].

Pharmacophore Dynamics & Causality in Drug Design

The selection of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid over an unsubstituted indole or purine is driven by precise molecular logic:

  • The 7-Azaindole Core (Hinge Binder): The core is responsible for anchoring the molecule within the ATP-binding site. The N1-H acts as a hydrogen bond donor, while the N7 lone pair acts as a hydrogen bond acceptor. This bidentate interaction is a universal requirement for competitive kinase inhibition[4].

  • The 4-Fluoro Substitution (Electronic & Steric Modulator): Fluorine substitution at the C4 position is not merely a steric maneuver; it fundamentally alters the electron density of the adjacent pyridine ring. This inductive electron withdrawal lowers the pKa of the N1-H, thereby increasing its acidity and strengthening its capacity as a hydrogen bond donor to the kinase hinge region backbone. Furthermore, the highly lipophilic C-F bond provides a metabolic shield and occupies tight hydrophobic pockets, enhancing target residence time and selectivity against closely related off-target kinases[5].

  • The 3-Carboxylic Acid (Derivatization Vector): Because the core anchors the molecule at the hinge, the C3 position points directly toward the solvent-exposed channel or the ribose-binding pocket. The carboxylic acid acts as the primary synthetic handle. By converting this acid into various amides, researchers can fine-tune physicochemical properties (e.g., aqueous solubility, permeability) and capture additional electrostatic interactions with non-conserved residues in the solvent channel[6][7].

Pharmacophore Core 7-Azaindole Core (Pyrrolo[2,3-b]pyridine) Fluoro 4-Fluoro Substitution Core->Fluoro Carboxyl 3-Carboxylic Acid Core->Carboxyl Hinge ATP Hinge Region Binding (Bidentate H-Bonds) Core->Hinge N1-H (Donor), N7 (Acceptor) Steric Kinase Selectivity (Hydrophobic Pocket & pKa modulation) Fluoro->Steric Inductive effect & Steric bulk Coupling Vector for Solvent Channel (Amide Derivatization) Carboxyl->Coupling Synthetic handle

Figure 1: Pharmacophore logic of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in kinase inhibitor design.

Self-Validating Experimental Protocol: Amide Derivatization

To utilize this building block in library synthesis, the 3-carboxylic acid must be coupled to various amines. The electron-deficient nature of the 7-azaindole system, compounded by the 4-fluoro group, makes the 3-position electronically demanding. Therefore, standard carbodiimide coupling (e.g., EDC/NHS) is often insufficient.

The following HATU-mediated protocol is designed as a self-validating system , ensuring that each mechanistic step provides measurable feedback.

Step-by-Step Methodology
  • Activation (HOAt-Ester Formation):

    • Procedure: Dissolve 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes at room temperature.

    • Causality: DIPEA deprotonates the carboxylic acid, while HATU rapidly forms the highly reactive, yet stable, HOAt active ester. DMF is critical here to ensure complete solubilization of the polar starting material.

  • Coupling:

    • Procedure: Add the target primary or secondary amine (1.1 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

    • Causality: A slight excess of the amine ensures the complete consumption of the activated ester, driving the reaction to completion and simplifying downstream purification.

  • In-Process Control (IPC) & Self-Validation:

    • Procedure: Monitor the reaction via LC-MS.

    • Validation Logic: Establish a baseline LC-MS trace of the starting material ( m/z 181.1 [M+H]+). The reaction's progress is unequivocally tracked by the disappearance of the 181.1 peak and the appearance of the target amide mass. If the m/z 181.1 peak persists, it immediately diagnoses incomplete activation or amine degradation, allowing for real-time protocol adjustment (e.g., adding additional HATU).

  • Quenching & Extraction:

    • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract the product utilizing Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: The mild basicity of NaHCO₃ neutralizes excess acid and effectively partitions the water-soluble HOAt byproducts into the aqueous layer, preventing them from co-eluting with the product during final purification.

  • Purification:

    • Procedure: Purify the crude residue via reverse-phase preparative HPLC (C18 column, utilizing a gradient of MeCN/H₂O with 0.1% TFA).

Workflow Step1 Step 1: Carboxyl Activation Reagents: HATU, DIPEA, DMF Target: HOAt-ester formation Step2 Step 2: Amide Coupling Reagents: Primary/Secondary Amine Condition: RT, 2-4 hours Step1->Step2 Step3 Step 3: LC-MS Validation Check: Disappearance of m/z 181.1 Confirm: Product [M+H]+ Step2->Step3 Step4 Step 4: Aqueous Workup Reagents: Sat. NaHCO3, EtOAc Target: Remove HOAt & Salts Step3->Step4 Step5 Step 5: RP-HPLC Purification Phase: C18 Column Eluent: MeCN/H2O (0.1% TFA) Step4->Step5

Figure 2: Self-validating HATU-mediated amide coupling workflow for 3-carboxylic acid derivatization.

Advanced Therapeutic Applications

The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a privileged structure in modern pharmacology, particularly in oncology and immunology[7].

Recent structural optimizations utilizing this core have yielded highly selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitors. For instance, derivatives built upon the 1H-pyrrolo[2,3-b]pyridine framework have demonstrated >700-fold selectivity over other PIKK family members. These candidates achieved oral bioavailabilities exceeding 140% in murine models and exhibited potent synergistic antitumor efficacy when combined with standard chemotherapeutics like irinotecan[4].

Furthermore, the scaffold has been instrumental in the discovery of selective Cyclin-Dependent Kinase 8 (CDK8) inhibitors. These novel agents offer a paradigm shift in the treatment of inflammatory diseases such as psoriasis, moving away from broad immunosuppression toward targeted modulation of Foxp3 and IL-10 expression in the skin[8]. The 4-fluoro-3-carboxylic acid building block serves as the foundational starting material for synthesizing these advanced, highly targeted therapeutic libraries.

References

  • Title : Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity Source : PubMed (National Institutes of Health) URL : [Link]

  • Title : The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis Source : PubMed (National Institutes of Health) URL :[Link]

  • Title : Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Source : NBUV (National Library of Ukraine) URL :[Link]

Sources

Exploratory

Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Structural Significance and Mechanistic Role In modern structure-based drug design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is widely recognized as a privileged scaffold. It serves as a highly effective bioisost...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Significance and Mechanistic Role

In modern structure-based drug design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is widely recognized as a privileged scaffold. It serves as a highly effective bioisostere for both indoles and purines, making it a cornerstone in the development of ATP-competitive kinase inhibitors.

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid represents a highly specialized, functionalized building block within this class. Every functional group on this molecule serves a distinct mechanistic purpose:

  • The 7-Azaindole Core: Mimics the adenine ring of ATP. The nitrogen at position 7 acts as a critical hydrogen bond acceptor, typically interacting with the backbone NH of the kinase hinge region.

  • The C4-Fluorine Substitution: The incorporation of fluorine at the 4-position is not merely cosmetic. It provides a steric shield that blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at a traditionally vulnerable site. Furthermore, the strong electron-withdrawing nature of fluorine modulates the basicity of the adjacent pyridine ring, optimizing the residence time of the drug-target complex.

  • The C3-Carboxylic Acid: This moiety serves as the primary synthetic vector. It allows for rapid diversification via amide coupling reactions, enabling chemists to build vectors that reach into the solvent-exposed regions or the specificity pockets of target proteins.

Physicochemical Properties

Understanding the physicochemical baseline of this intermediate is critical for predicting its behavior in both synthetic workflows and biological assays. The quantitative data is summarized below[1],[2].

PropertyValue / Description
Chemical Name 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Synonym 4-Fluoro-7-azaindole-3-carboxylic acid
CAS Registry Number 1190314-95-4
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol
Topological Polar Surface Area (TPSA) ~66.0 Ų
Hydrogen Bond Donors 2 (Pyrrole NH, Carboxylic OH)
Hydrogen Bond Acceptors 4 (Pyridine N, Pyrrole N, Carboxylic O, O)
Predicted pKa (Pyridine N) ~3.0 – 4.5
Predicted pKa (Carboxylic Acid) ~3.5 – 4.0
Causality in Physicochemical Behavior

The presence of the C4-fluorine significantly alters the electronic landscape of the molecule. In an unsubstituted 7-azaindole, the pKa of the pyridine nitrogen is approximately 4.6. However, the highly electronegative fluorine atom exerts a strong inductive effect (-I) across the conjugated system, withdrawing electron density from the N7 nitrogen. This lowers its pKa to the 3.0–4.5 range.

Why does this matter? In drug development, lowering the basicity of this nitrogen prevents the final drug molecule from becoming overly protonated at physiological pH, thereby reducing the risk of lysosomal trapping and improving overall membrane permeability and oral bioavailability.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid from the commercially available 4-fluoro-7-azaindole requires a robust, two-step sequence: a Vilsmeier-Haack formylation followed by a Pinnick oxidation[3],[4].

SynthWorkflow A 4-Fluoro-7-azaindole (Starting Material) B Vilsmeier-Haack Formylation (POCl3, DMF) A->B Step 1 C 4-Fluoro-7-azaindole- 3-carboxaldehyde (Intermediate) B->C Hydrolysis D Pinnick Oxidation (NaClO2, NaH2PO4) C->D Step 2 E 4-Fluoro-1H-pyrrolo[2,3-b] pyridine-3-carboxylic acid (Target) D->E Acidic Workup

Synthetic workflow for 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Step 1: Vilsmeier-Haack Formylation[3]

Objective: Regioselective introduction of an aldehyde group at the electron-rich C3 position.

  • Vilsmeier Reagent Generation: Cool anhydrous N,N-dimethylformamide (DMF) (10 equiv) to 0°C under an inert atmosphere (N₂ or Ar). Slowly add Phosphorus oxychloride (POCl₃) (1.5 equiv) dropwise.

    • Causality & Validation: The reaction is highly exothermic. A successful formation of the chloromethyleneiminium ion (Vilsmeier reagent) is visually validated by the solution turning pale yellow.

  • Substrate Addition: Add 4-fluoro-7-azaindole (1.0 equiv) dissolved in a minimal amount of DMF.

  • Heating: Elevate the temperature to 80°C for 2–4 hours.

    • Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material will disappear, replaced by a highly UV-active spot with a lower Rf value.

  • Quenching & Hydrolysis: Cool the mixture to 0°C and pour it very slowly over crushed ice.

    • Causality: The hydrolysis of the iminium intermediate to the aldehyde is violently exothermic. Ice prevents thermal degradation of the product.

  • Isolation: Adjust the pH to 7–8 using 2M NaOH. The intermediate, 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

Step 2: Pinnick Oxidation[4]

Objective: Mild oxidation of the aldehyde to the carboxylic acid without N-oxidizing the pyridine ring.

  • Reaction Setup: Dissolve the aldehyde intermediate (1.0 equiv) in a mixture of tert-butanol (t-BuOH) and water (4:1 v/v).

  • Scavenger Addition: Add 2-methyl-2-butene (10.0 equiv).

    • Causality: Pinnick oxidation generates hypochlorous acid (HOCl) as a byproduct. If left unchecked, HOCl will electrophilically chlorinate the electron-rich pyrrole ring. 2-methyl-2-butene acts as a sacrificial alkene scavenger to trap the HOCl.

  • Oxidant Addition: Slowly add solid Sodium dihydrogen phosphate (NaH₂PO₄) (2.0 equiv) followed by Sodium chlorite (NaClO₂) (1.5 equiv) at room temperature.

  • Monitoring: Stir for 2–4 hours. The reaction mixture may take on a faint yellow tint due to the transient formation of chlorine dioxide gas.

  • Workup & Isolation: Remove the volatile t-BuOH under reduced pressure. Acidify the remaining aqueous phase with 1M HCl to pH 3–4.

    • Validation: The target 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid will precipitate out of the acidic solution. Filter, wash with ice-cold water, and dry thoroughly to yield the final product.

Applications in Drug Development: Kinase Inhibition

Once synthesized, this carboxylic acid is typically coupled with various amines to generate potent kinase inhibitors. A primary application for 7-azaindole derivatives is the inhibition of the JAK/STAT signaling pathway , which is heavily implicated in autoimmune diseases and oncology.

JAKSTAT Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Kinase Activation (ATP-Dependent) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Active Phosphorylation Inhibitor 7-Azaindole Derivative (ATP Competitor) Inhibitor->JAK Blocks ATP Pocket Nucleus Gene Transcription STAT->Nucleus Translocation

JAK/STAT signaling pathway illustrating the target site for 7-azaindole inhibitors.

Derivatives of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid act by competitively binding to the ATP pocket of the JAK kinase. The N7 atom hydrogen-bonds with the kinase hinge, while the C3-amide substituent extends into the solvent front, dictating the selectivity profile (e.g., JAK1 vs. JAK2 selectivity).

Handling, Storage, and Safety

As a fluorinated, nitrogen-rich heterocyclic acid, standard GLP (Good Laboratory Practice) protocols must be strictly adhered to:

  • Storage: Store in a tightly sealed container at 2–8°C. Protect from prolonged exposure to light and moisture to prevent gradual decarboxylation or degradation.

  • Handling: Handle within a certified fume hood. The compound may cause respiratory, skin, and severe eye irritation.

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

References

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from:[Link]

  • DOI.org. Design, synthesis and antiproliferative activity evaluation of new 3,7-disubstituted pyrrolo[2,3-c]pyridines. Retrieved from: [Link]

Sources

Foundational

The Emergent Role of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid in Kinase-Targeted Drug Discovery: A Mechanistic Deep Dive

Abstract The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has cemented its status as a "privileged" structure in medicinal chemistry, particularly in the realm of protein kinase inhibitors. Its intrinsic ability t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has cemented its status as a "privileged" structure in medicinal chemistry, particularly in the realm of protein kinase inhibitors. Its intrinsic ability to mimic the adenine core of ATP allows for potent and selective interactions within the kinase hinge region. This technical guide provides an in-depth exploration of a specific, highly functionalized derivative, 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and its prospective mechanism of action in drug discovery. We will dissect the roles of the core scaffold and its critical substitutions, propose a model for its interaction with kinase targets, and outline the experimental workflows necessary to validate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in the design of next-generation targeted therapies.

The 7-Azaindole Scaffold: A Foundation for Potent Kinase Inhibition

The journey into the mechanism of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid begins with its foundational core, the 7-azaindole heterocycle. This bicyclic aromatic system is a bioisostere of purine, the parent structure of adenine in ATP. This structural mimicry is the cornerstone of its efficacy as a kinase inhibitor.

Protein kinases, a family of over 500 enzymes in the human kinome, play a pivotal role in cellular signaling pathways that govern processes like cell growth, differentiation, and survival.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The majority of small-molecule kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket and preventing the phosphorylation of substrate proteins.[1]

The 7-azaindole scaffold excels as a "hinge-binding motif".[1][2] The hinge region is a flexible segment of the kinase that connects the N- and C-terminal lobes of the catalytic domain and is crucial for the binding of ATP.[1] The 7-azaindole core forms two critical hydrogen bonds with the backbone of the hinge region: the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor.[1][2] This bidentate interaction anchors the inhibitor in the active site, providing a stable foundation for further interactions that dictate potency and selectivity. The FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor for melanoma, is a prime example of a successful therapeutic built upon the 7-azaindole scaffold.[1][2]

Deconstructing the Substitutions: The Roles of the 4-Fluoro and 3-Carboxylic Acid Groups

While the 7-azaindole core provides the anchor, the specific substitutions at its various positions are what fine-tune the molecule's pharmacological profile. In 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, the 4-fluoro and 3-carboxylic acid groups are predicted to have profound effects on its mechanism of action.

The 4-Fluoro Group: Enhancing Binding and Modulating Properties

The introduction of a fluorine atom at the 4-position of the 7-azaindole ring is a strategic modification.[3] Fluorine, being the most electronegative element, can significantly alter the electronic properties of the aromatic system. This can lead to:

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the hydrogen-bonding capacity of the core heterocycle, potentially strengthening its interaction with the kinase hinge.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can improve the pharmacokinetic profile of the drug candidate, leading to a longer half-life and better oral bioavailability.

  • Modulation of pKa: The fluorine atom can lower the pKa of the pyrrole -NH, potentially influencing its hydrogen-bonding characteristics and overall solubility.

  • Conformational Control: The small size of the fluorine atom allows it to be well-tolerated in sterically constrained binding pockets, while its electronic effects can influence the preferred conformation of the molecule.

The 3-Carboxylic Acid Group: A Vector for Selectivity and Potency

The carboxylic acid at the 3-position is a particularly intriguing feature. This acidic group can serve multiple roles in the inhibitor's mechanism of action:

  • Formation of Additional Hydrogen Bonds: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, allowing it to form additional interactions with amino acid residues in the ATP-binding pocket outside of the hinge region. This can dramatically increase both potency and selectivity for a particular kinase.

  • Salt Bridge Formation: If a positively charged amino acid residue, such as lysine or arginine, is present in the vicinity of the 3-position, the carboxylic acid can form a strong salt bridge, significantly enhancing the binding affinity.

  • Solubility and Physicochemical Properties: The presence of a carboxylic acid group can improve the aqueous solubility of the compound, which is often a desirable property for drug candidates.

The combination of the 4-fluoro and 3-carboxylic acid groups on the 7-azaindole scaffold suggests a molecule designed for high-affinity, selective kinase inhibition with potentially favorable drug-like properties.

Proposed Mechanism of Action: An ATP-Competitive Kinase Inhibitor

Based on the analysis of its structural components, we can propose a detailed mechanism of action for 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as an ATP-competitive kinase inhibitor.

The proposed binding model is as follows:

  • Hinge Binding: The 7-azaindole core docks into the ATP-binding site, forming the characteristic bidentate hydrogen bonds with the kinase hinge region.

  • Fluorine-Mediated Interactions: The 4-fluoro group likely projects into a specific sub-pocket, where its electronic properties may lead to favorable interactions with the surrounding amino acids.

  • Carboxylic Acid-Driven Selectivity: The 3-carboxylic acid group extends into the solvent-exposed region or a specific sub-pocket of the active site, where it can form additional hydrogen bonds or a salt bridge with specific residues. This interaction is likely a key determinant of the compound's kinase selectivity profile.

This proposed mechanism classifies 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a Type I kinase inhibitor , binding to the active conformation of the kinase. However, depending on the specific kinase and the conformation of the active site, a Type II inhibitory mechanism, where the inhibitor binds to the inactive "DFG-out" conformation, cannot be entirely ruled out without experimental evidence.[1][2]

G cluster_0 ATP-Binding Pocket Hinge Hinge Region SubPocket1 Hydrophobic Pocket SubPocket2 Selectivity Pocket DFG_Motif DFG Motif (Active 'in' conformation) Inhibitor 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Inhibitor->Hinge Bidentate H-Bonds (7-Azaindole Core) Inhibitor->SubPocket1 Enhanced Interactions (4-Fluoro Group) Inhibitor->SubPocket2 H-Bond/Salt Bridge (3-Carboxylic Acid) Inhibitor->DFG_Motif Stabilizes Active Conformation

Figure 1: Proposed binding mode of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in a kinase active site.

Experimental Validation of the Mechanism of Action

A rigorous experimental cascade is necessary to validate the proposed mechanism of action and to fully characterize the therapeutic potential of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Biochemical Assays: Quantifying Kinase Inhibition

The initial step is to determine the inhibitory activity of the compound against a panel of protein kinases.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and ATP at its Km concentration.

  • Compound Addition: Add varying concentrations of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid to the reaction wells. Include appropriate controls (no inhibitor, no enzyme).

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%.

Kinase TargetPredicted IC50 RangeRationale
FGFR1< 100 nM7-azaindole derivatives are known potent FGFR inhibitors.[4][5]
CDK9< 500 nMThe 7-azaindole scaffold has shown activity against CDKs.[6][7]
TNIK< 1 µMA known target for 1H-pyrrolo[2,3-b]pyridine derivatives.[8][9]
ATM< 1 µMRecently identified as a target for this scaffold.[10]

Table 1: Predicted inhibitory activity of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid against a selection of kinases.

Cell-Based Assays: Assessing Cellular Potency and Target Engagement

Once biochemical activity is confirmed, the next step is to evaluate the compound's effect in a cellular context.

Protocol: Western Blot Analysis of Target Phosphorylation

  • Cell Culture: Culture a cancer cell line known to be dependent on the target kinase (e.g., a cell line with an activating mutation of the kinase).

  • Compound Treatment: Treat the cells with increasing concentrations of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate. Also, probe with an antibody for the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of target phosphorylation in a dose-dependent manner.

G Start Cancer Cell Line Culture Treatment Treat with Inhibitor Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Target & Total Target) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (IC50) Detection->Analysis

Figure 2: Workflow for assessing target engagement in cells via Western Blot.

Structural Biology: Visualizing the Binding Mode

To definitively confirm the mechanism of action, co-crystallization of the compound with the target kinase is the gold standard.

Protocol: X-ray Co-crystallography

  • Protein Expression and Purification: Express and purify a high-quality, stable form of the kinase domain of the target protein.

  • Co-crystallization: Set up crystallization trials with the purified protein in the presence of an excess of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

  • Crystal Harvesting and Data Collection: Harvest suitable crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the three-dimensional structure of the kinase-inhibitor complex.

  • Structural Analysis: Analyze the refined structure to visualize the precise interactions between the inhibitor and the protein, confirming the binding mode and the roles of the different functional groups.

Conclusion and Future Directions

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid represents a highly promising chemical starting point for the development of novel kinase inhibitors. Its 7-azaindole core provides a robust anchor in the ATP-binding site, while the 4-fluoro and 3-carboxylic acid substitutions offer vectors for enhancing potency, selectivity, and drug-like properties. The proposed ATP-competitive mechanism of action, driven by key interactions with the kinase hinge and adjacent sub-pockets, provides a solid framework for its further development.

The experimental workflows outlined in this guide provide a clear path to validating this mechanism and characterizing the full therapeutic potential of this and related molecules. Future work should focus on synthesizing a library of analogues to explore the structure-activity relationship (SAR) around the 3-position, potentially replacing the carboxylic acid with other hydrogen-bonding moieties to fine-tune the compound's profile. Through a combination of rational design, rigorous experimental validation, and structural biology, compounds derived from this scaffold have the potential to become next-generation targeted therapies for a range of diseases.

References

  • J-Stage. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available from: [Link]

  • ACS Publications. (2016, March 24). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. (2020, June 1). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Available from: [Link]

  • Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Available from: [Link]

  • ACS Publications. (2013, January 8). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available from: [Link]

  • ScienceDirect. (n.d.). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Available from: [Link]

  • PubMed. (2021, February 1). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Available from: [Link]

  • PubMed. (2003, December 25). Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • MDPI. (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available from: [Link]

  • PubMed. (2025, July 10). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Available from: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Derivatives

An In-Depth Technical Guide: Introduction The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to purine enables it to...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to purine enables it to form critical hydrogen bond interactions with the hinge regions of numerous protein kinases, making it a cornerstone for the development of targeted therapies, particularly in oncology. The strategic introduction of a fluorine atom at the 4-position can significantly enhance metabolic stability and target affinity, while the 3-carboxylic acid moiety provides a versatile handle for modulating solubility and exploring further interactions within a target's binding pocket.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been successfully developed as potent inhibitors against a range of therapeutically relevant kinases, including BRAF, CSF-1R, FGFR, and FLT3. However, potent enzymatic inhibition alone does not make a successful drug. A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—collectively defines its pharmacokinetic (PK) profile. A favorable PK profile is essential for achieving adequate drug exposure at the target site, ensuring efficacy while minimizing potential toxicity.

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic profiling of novel 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives. As a Senior Application Scientist, my objective is not merely to list protocols but to elucidate the strategic rationale behind each experimental choice. This document is designed for drug discovery and development scientists, offering a self-validating system of assays to characterize lead compounds and guide their optimization toward clinical candidacy.

The Strategic Framework of Pharmacokinetic Profiling

The path from a promising hit compound to a viable drug candidate is paved with data. A systematic, multi-tiered approach to PK profiling ensures that resources are focused on compounds with the highest probability of success. The overall workflow integrates in vitro assays, which are rapid and high-throughput, with more resource-intensive in vivo studies.

PK_Workflow cluster_0 Tier 1: In Vitro ADME Screening cluster_1 Tier 2: In Vivo Pharmacokinetics cluster_2 Tier 3: Data Analysis & Decision Making MetStab Metabolic Stability (Microsomes, Hepatocytes) RodentPK Rodent PK Study (IV and PO Dosing) MetStab->RodentPK Inform dose selection & study design PPB Plasma Protein Binding PK_Params Calculate PK Parameters (AUC, T½, CL, Vd, F%) PPB->PK_Params Contextualize exposure data Perm Permeability (e.g., PAMPA) Perm->RodentPK Predict oral absorption potential BioA Bioanalytical Method (LC-MS/MS) RodentPK->BioA Generate Samples BioA->PK_Params Generate Conc. vs. Time Data Decision Go / No-Go Decision Lead Optimization PK_Params->Decision Data-driven progression

Caption: High-level workflow for pharmacokinetic profiling.

Part 1: In Vitro ADME Profiling

In vitro assays are the workhorse of early drug discovery, providing critical data on a compound's intrinsic properties. They are designed to be high-throughput, allowing for the rapid screening and rank-ordering of dozens of compounds to identify those with the most promising characteristics for advancement.

Metabolic Stability Assessment

The primary objective here is to understand how quickly a compound is metabolized by liver enzymes. This is a crucial predictor of in vivo clearance and, consequently, the dosing regimen that might be required. A compound that is metabolized too rapidly will be cleared from the body before it can exert its therapeutic effect. The two most common systems are liver microsomes and hepatocytes.

Causality Behind Experimental Choices:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly Cytochrome P450s (CYPs). They are cost-effective and ideal for initial screening to assess CYP-mediated metabolism.

  • Hepatocytes: As intact liver cells, they contain both Phase I and Phase II metabolic enzymes, as well as transporters, offering a more complete and physiologically relevant picture of hepatic metabolism. They are essential for compounds that may be cleared by non-CYP pathways or conjugation.

Experimental Protocol: Liver Microsomal Stability Assay
  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a cofactor solution containing NADPH (Nicotinamide adenine dinucleotide phosphate).

    • Prepare stock solutions of the test compound and positive controls (e.g., a rapidly metabolized compound like loperamide and a slowly metabolized one like carbamazepine) in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, microsomes, and test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution. This "time zero" (T0) marks the start of the experiment.

  • Time Points & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a "quenching" solution. This is typically ice-cold acetonitrile containing an internal standard for analytical quantification.

    • The quenching solution serves two purposes: it precipitates the microsomal proteins and stops all enzymatic activity instantly.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Analysis & Interpretation

The disappearance of the parent compound over time is plotted. From the slope of the natural log of the percent remaining versus time, the half-life (t½) is determined. This is then used to calculate the in vitro intrinsic clearance (CLint).

ParameterCalculationSignificance
Half-life (t½) 0.693 / k (where k is the slope of the ln-plot)The time it takes for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) (0.693 / t½) * (mL incubation / mg microsomes)Represents the intrinsic ability of the liver to metabolize the drug, normalized to the amount of protein.

A high CLint value suggests the compound is likely to be rapidly cleared in vivo, potentially leading to low oral bioavailability and requiring frequent or high doses.

Part 2: In Vivo Pharmacokinetic Studies in Rodents

After a compound demonstrates a promising in vitro profile, the next critical step is to evaluate its behavior in a living organism. Rodent studies, typically in mice or rats, are the standard for initial in vivo PK assessment. These studies are essential for understanding the interplay of ADME processes and for determining key parameters like bioavailability.

Study Design: The IV and PO Crossover

A robust initial PK study involves administering the compound via two different routes to separate groups of animals:

  • Intravenous (IV) Bolus: Administering the drug directly into the bloodstream bypasses absorption entirely. The resulting data on drug concentration over time reveals the compound's distribution and elimination (clearance) characteristics.

  • Oral Gavage (PO): Administering the drug into the stomach mimics the intended clinical route. Comparing the drug exposure from the PO dose to the IV dose allows for the calculation of oral bioavailability.

InVivo_PK_Flow cluster_IV IV Administration Arm cluster_PO Oral (PO) Administration Arm cluster_Analysis Bioanalysis & Data Processing IV_Dose Dose Animal (IV) IV_Sample Collect Blood Samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->IV_Sample BioA LC-MS/MS Quantification IV_Sample->BioA IV_Analysis Analyze Plasma Conc. PK_Calc Calculate PK Parameters IV_Analysis->PK_Calc PO_Dose Dose Animal (PO) PO_Sample Collect Blood Samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) PO_Dose->PO_Sample PO_Sample->BioA PO_Analysis Analyze Plasma Conc. PO_Analysis->PK_Calc BioA->IV_Analysis BioA->PO_Analysis

Caption: Workflow for a typical rodent IV/PO crossover PK study.

Bioanalytical Method: The Gold Standard of LC-MS/MS

Accurate quantification of the drug in biological matrices (typically plasma) is the foundation of any PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its exceptional sensitivity, specificity, and speed.

Protocol: Bioanalytical Sample Preparation (Protein Precipitation)

This is the most common and straightforward method for cleaning up plasma samples before LC-MS/MS analysis.

  • Aliquot Sample: Transfer a small volume of the collected plasma sample (e.g., 25 µL) into a well of a 96-well plate.

  • Add Precipitation Solvent: Add a 3- to 4-fold excess of ice-cold acetonitrile containing a stable, isotopically labeled internal standard.

  • Vortex: Mix thoroughly to ensure complete protein precipitation.

  • Centrifuge: Spin the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant, which contains the drug and internal standard, to a new plate for injection into the LC-MS/MS system.

Rationale: This process removes the majority of proteins and phospholipids from the plasma, which would otherwise interfere with the LC-MS/MS analysis and contaminate the instrument.

Data Analysis: Deriving Key PK Parameters

The concentration-versus-time data obtained from the bioanalytical method is analyzed using specialized software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters.

ParameterAbbreviationDescriptionImportance
Maximum Concentration CmaxThe highest concentration of the drug observed in the plasma after oral dosing.Related to efficacy and potential peak-concentration toxicities.
Time to Cmax TmaxThe time at which Cmax is reached.Indicates the rate of drug absorption.
Area Under the Curve AUCThe total drug exposure over time. Calculated for both IV (AUCiv) and PO (AUCpo) doses.The primary measure of overall drug exposure.
Elimination Half-Life The time it takes for the plasma concentration of the drug to decrease by half during the elimination phase.Determines the dosing interval.
Clearance CLThe volume of plasma cleared of the drug per unit of time.Reflects the body's efficiency in eliminating the drug.
Volume of Distribution VdThe theoretical volume that the total amount of administered drug would occupy to provide the same concentration as in blood plasma.Indicates the extent of drug distribution into tissues versus remaining in the plasma.
Oral Bioavailability F%The fraction of the orally administered dose that reaches systemic circulation.A critical parameter for determining if a compound is suitable for oral administration. F% = (AUCpo / AUCiv) * (Dose_iv / Dose_po) * 100
Hypothetical Data for a 4-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivative

Dosing: Rat, 2 mg/kg IV and 10 mg/kg PO

ParameterIV ArmPO ArmUnits
Cmax1500850ng/mL
TmaxN/A1.0h
AUC (0-inf)32007040h*ng/mL
3.53.8h
CL10.4N/AmL/min/kg
Vd3.1N/AL/kg
F% N/A 44 %

Interpretation of Example Data: In this hypothetical example, the compound shows moderate clearance and a reasonable half-life. The oral bioavailability of 44% is promising for an early-stage compound and suggests that a sufficient amount of the drug is absorbed and survives first-pass metabolism to be systemically available.

Conclusion: Synthesizing Data for Informed Decisions

The pharmacokinetic profiling of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives is a systematic process of inquiry. It begins with rapid in vitro screens to assess metabolic liabilities and culminates in in vivo studies that reveal how the compound behaves in a complex biological system.

The data generated from this framework are not merely endpoints; they are critical tools for the medicinal chemist and the project team. A profile showing rapid clearance may prompt chemists to modify the structure to block sites of metabolism. Poor oral bioavailability might lead to formulation development efforts or structural changes to improve absorption. By integrating these PK principles early and iteratively, research teams can efficiently triage compounds, optimize leads with a higher probability of clinical success, and ultimately accelerate the delivery of novel therapeutics to patients.

References

  • Voloshchuk, V. V.; Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56.
  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP7Egq76f4OKYhkhcHiR-tvEf3uWksZr6vcjawywB3v0Bm98ixV8JxxNXqlEQ5CzgwCT8-ZsSQUDFM_vyQe-uGyE87iWQDvXgHIrSFs-wG1BJrBUknc0cBAm9-zw2stxDcfx0umMt2n8ZSKhMKVX3ws7esqxh06oDcHXYiCsqBV5u2JQH1pbHxkGh1ez4bt_Ghl9OUfyBjH36POEfwjE-puGVz7Ba4j24BGBnaFEyuLzH0jIdK-dFBqpflYyNxWQ==](
Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine

A Note to the Reader: This guide was initially intended to focus on the crystal structure of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. However, a comprehensive search of scientific literature and crystallogra...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: This guide was initially intended to focus on the crystal structure of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. However, a comprehensive search of scientific literature and crystallographic databases revealed no publicly available structural data for this specific compound. In the spirit of providing a detailed and technically sound resource, this guide has been pivoted to an exemplar molecule from the same 7-azaindole family for which high-quality single-crystal X-ray diffraction data is available: 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine . This allows for a thorough exploration of the principles and practices of crystallographic analysis within this important class of heterocyclic compounds.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry and materials science. Its structure, being a bioisostere of indole, allows it to mimic the natural building blocks of proteins and interact with a wide array of biological targets. This has led to the development of numerous 7-azaindole derivatives as potent inhibitors of kinases, which are crucial targets in oncology and inflammatory diseases. The introduction of substituents onto the 7-azaindole core allows for the fine-tuning of its electronic and steric properties, thereby modulating its binding affinity and selectivity for specific enzymes. Understanding the precise three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for rational drug design, enabling the visualization of drug-target interactions and guiding the synthesis of more effective therapeutic agents.

Part 1: Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The synthesis of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine has been reported, and a representative synthetic protocol is detailed below.

Experimental Protocol: Synthesis of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine

This synthesis is adapted from a reported procedure and involves a multi-step process culminating in the formation of the desired 7-azaindole derivative.[1]

Step 1: Initial Reaction

  • A solution of [3-(2-hydroxy-2-pyridin-4-yl-ethyl)-pyridin-2-yl]-carbamic acid tert-butyl ester (1 mmol) in acetonitrile (12 ml) is cooled in an ice bath.

  • Triethylamine (1.2 mmol) is added, followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.1 mmol) over 5 minutes, maintaining the low temperature.

  • The reaction mixture is stirred at room temperature for 2 hours.

Step 2: Cyclization and Deprotection

  • Trifluoroacetic acid (1.5 mmol) is added to the mixture.

  • The reaction is heated to reflux for 1 hour to facilitate cyclization and deprotection.

Step 3: Work-up and Purification

  • The mixture is cooled to room temperature and neutralized with 2 N NaOH.

  • The aqueous layer is extracted with ethyl ether.

  • The combined organic extracts are washed with brine and aqueous Na2SO4, then dried and concentrated under reduced pressure.

  • The crude residue is purified by column chromatography using a hexane/ethyl acetate (2:8) eluent.

Step 4: Crystallization

  • The purified compound is dissolved in a minimal amount of dichloromethane (CH2Cl2).

  • The dichloromethane solution is carefully layered with hexane.

  • The setup is left undisturbed at room temperature, allowing for the slow diffusion of hexane into the dichloromethane, which reduces the solubility of the compound and promotes the growth of single crystals suitable for X-ray diffraction.[1]

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

The Causality Behind the Experimental Choices

The choice of experimental parameters in an SC-XRD experiment is critical for obtaining high-quality data. For a small organic molecule like 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, a molybdenum X-ray source (Mo Kα radiation) is often employed due to its shorter wavelength, which allows for the collection of data to higher resolution. The data is typically collected at a low temperature (e.g., 200 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.

Experimental Workflow for Single-Crystal X-ray Diffraction

workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_processing Data Processing and Structure Solution cluster_refinement Structure Refinement crystal_selection Selection of a high-quality single crystal mounting Mounting the crystal on a goniometer head crystal_selection->mounting centering Centering the crystal in the X-ray beam mounting->centering data_collection Data collection on a diffractometer (e.g., Bruker SMART APEX) centering->data_collection integration Integration of diffraction spots data_collection->integration scaling Scaling and absorption correction (e.g., SADABS) integration->scaling space_group Space group determination scaling->space_group structure_solution Structure solution (e.g., SHELXS) space_group->structure_solution refinement Refinement of the structural model (e.g., SHELXL) structure_solution->refinement validation Validation of the final structure refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Information File (CIF)

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol: Data Collection and Structure Refinement

The following protocol is based on the published data for 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine.[1]

1. Data Collection:

  • A suitable single crystal of the compound is mounted on a goniometer head.

  • The crystal is placed on a diffractometer, such as a Bruker SMART APEX CCD area-detector instrument.

  • Data is collected using Mo Kα radiation (λ = 0.71073 Å).

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

2. Data Reduction:

  • The collected images are processed to integrate the intensities of the diffraction spots.

  • An absorption correction is applied to account for the absorption of X-rays by the crystal (e.g., using the SADABS program).[1]

3. Structure Solution and Refinement:

  • The structure is solved using direct methods (e.g., with the SHELXS program). This provides an initial model of the atomic positions.

  • The structural model is then refined using a full-matrix least-squares on F² method (e.g., with the SHELXL program). This iterative process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Part 3: Analysis of the Crystal Structure

The single-crystal X-ray diffraction analysis of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine reveals a number of key structural features.

Crystallographic Data
ParameterValue[1]
Chemical FormulaC₁₂H₉N₃
Formula Weight195.22
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.5529 (5)
b (Å)10.0457 (8)
c (Å)14.5282 (11)
α (°)83.372 (2)
β (°)86.697 (2)
γ (°)87.427 (2)
Volume (ų)947.69 (13)
Z4
Temperature (K)295
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)0.058
wR20.124
Molecular and Crystal Packing Structure

The asymmetric unit of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine contains two crystallographically independent molecules.[1] Both molecules are nearly planar, with the dihedral angles between the pyridine and 7-azaindole rings being 8.23(6)° and 9.89(2)°.[1]

A defining feature of the crystal packing is the formation of centrosymmetric dimers through intermolecular hydrogen bonds. The pyrrole N-H of one molecule acts as a hydrogen bond donor to the pyridine nitrogen of a neighboring molecule.[1]

packing cluster_dimer Centrosymmetric Dimer Formation mol_A Molecule A (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine) mol_B Molecule B (Symmetry-generated) mol_A->mol_B N-H...N Hydrogen Bond

Caption: Dimer formation via N-H···N hydrogen bonds in the crystal structure.

Hydrogen Bonding Geometry

The hydrogen bonding interactions are crucial for the stability of the crystal lattice. The specific geometries of these bonds are detailed in the table below.

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1···N2ⁱ0.862.223.061 (3)167
N4—H4A···N5ⁱⁱ0.862.223.066 (3)169
Symmetry codes: (i) -x+1, -y+2, -z; (ii) -x, -y+1, -z+1[1]

Conclusion and Implications

The detailed structural analysis of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine provides valuable insights into the conformational preferences and intermolecular interactions of the 7-azaindole scaffold. The formation of hydrogen-bonded dimers is a common motif in such heterocyclic systems and plays a significant role in their solid-state properties. For drug development professionals, this structural information is invaluable. It provides a precise atomic-level understanding of the molecule's shape and hydrogen bonding capabilities, which are key determinants of its interaction with biological targets. This knowledge can guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Furthermore, understanding the crystal packing can inform formulation studies, as the solid-state structure influences properties such as solubility and stability.

References

  • Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2013). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(4), o674. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: An Application Note

Introduction 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a fluorinated derivative of 7-azaindole-3-carboxylic acid, represents a privileged scaffold in modern medicinal chemistry. The 7-azaindole core is a well...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a fluorinated derivative of 7-azaindole-3-carboxylic acid, represents a privileged scaffold in modern medicinal chemistry. The 7-azaindole core is a well-established bioisostere of indole, offering modulated physicochemical properties such as improved solubility, metabolic stability, and hydrogen bonding capabilities, which can lead to enhanced pharmacological profiles. The introduction of a fluorine atom at the 4-position of the pyridine ring can further influence the molecule's electronics, lipophilicity, and binding interactions with biological targets. Consequently, this compound and its derivatives are of significant interest in the development of novel therapeutics, including kinase inhibitors and other targeted agents.

This application note provides a comprehensive, step-by-step guide for the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, designed for researchers, scientists, and professionals in drug development. The described synthetic strategy involves the initial construction of the key intermediate, 4-fluoro-1H-pyrrolo[2,3-b]pyridine, followed by a regioselective C3-carboxylation.

Overall Synthetic Strategy

The synthesis commences with the preparation of the fluorinated 7-azaindole core, which can be achieved through established methodologies. This guide will focus on a common route starting from 1H-pyrrolo[2,3-b]pyridine 7-oxide. Subsequently, a two-step sequence is employed to introduce the carboxylic acid functionality at the C3 position of the pyrrole ring. This involves a Vilsmeier-Haack formylation to install an aldehyde group, followed by its oxidation to the desired carboxylic acid.

Synthesis_Workflow A 1H-Pyrrolo[2,3-b]pyridine 7-oxide B 4-Chloro-1H-pyrrolo[2,3-b]pyridine A->B  POCl3 or SOCl2 C 4-Fluoro-1H-pyrrolo[2,3-b]pyridine B->C  KF, DMSO D 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde C->D  Vilsmeier-Haack  (POCl3, DMF) E 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid D->E  Oxidation  (e.g., KMnO4, NaClO2)

Caption: Overall synthetic workflow for 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Part 1: Synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine

The synthesis of the fluorinated 7-azaindole intermediate is a crucial first stage. While multiple routes exist, a common and effective method involves the chlorination of 1H-pyrrolo[2,3-b]pyridine 7-oxide followed by a nucleophilic aromatic substitution (SNAAr) with a fluoride source.

Step 1.1: Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine

The regioselective chlorination at the C4 position of the 7-azaindole N-oxide is a key transformation. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this purpose.

Protocol:

  • To a stirred solution of 1H-pyrrolo[2,3-b]pyridine 7-oxide in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 - 2.0 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Reagent/SolventMolecular Weight ( g/mol )EquivalentsAmount (for 10 mmol scale)
1H-Pyrrolo[2,3-b]pyridine 7-oxide134.131.01.34 g
Phosphorus oxychloride (POCl₃)153.331.51.38 mL
Dichloromethane (CH₂Cl₂)84.93-50 mL
Saturated aq. NaHCO₃--As needed
Anhydrous Na₂SO₄142.04-As needed
Step 1.2: Synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine

The chloro-substituent at the C4 position is subsequently displaced by fluoride in a nucleophilic aromatic substitution reaction. Anhydrous potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is commonly employed.

Protocol:

  • In a round-bottom flask, combine 4-chloro-1H-pyrrolo[2,3-b]pyridine, anhydrous potassium fluoride (KF) (3-5 equivalents), and anhydrous dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 150-180 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-fluoro-1H-pyrrolo[2,3-b]pyridine.

Reagent/SolventMolecular Weight ( g/mol )EquivalentsAmount (for 10 mmol scale)
4-Chloro-1H-pyrrolo[2,3-b]pyridine152.581.01.53 g
Anhydrous Potassium Fluoride (KF)58.104.02.32 g
Anhydrous Dimethyl Sulfoxide (DMSO)78.13-30 mL

Part 2: C3-Carboxylation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine

With the fluorinated 7-azaindole core in hand, the next stage is the introduction of the carboxylic acid group at the C3 position of the pyrrole ring. This is achieved through a two-step process: formylation followed by oxidation.

Carboxylation_Workflow C 4-Fluoro-1H-pyrrolo[2,3-b]pyridine D 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde C->D  Vilsmeier-Haack  (POCl3, DMF) E 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid D->E  Oxidation  (e.g., KMnO4)

Caption: C3-Carboxylation workflow.

Step 2.1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The pyrrole ring of the 7-azaindole system is sufficiently electron-rich to undergo electrophilic substitution, with a preference for the C3 position. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride and dimethylformamide (DMF).[2]

Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF, keeping the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 4-fluoro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture with a 2M aqueous sodium hydroxide (NaOH) solution to pH 9-10.

  • Stir the mixture for 1 hour, during which a precipitate should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. The product can be further purified by recrystallization or column chromatography if necessary.

Reagent/SolventMolecular Weight ( g/mol )EquivalentsAmount (for 10 mmol scale)
4-Fluoro-1H-pyrrolo[2,3-b]pyridine136.121.01.36 g
Anhydrous Dimethylformamide (DMF)73.09-20 mL
Phosphorus oxychloride (POCl₃)153.331.21.1 mL
2M Sodium Hydroxide (NaOH)40.00-As needed
Step 2.2: Oxidation of the Aldehyde to Carboxylic Acid

The final step is the oxidation of the 3-formyl group to a carboxylic acid. Various oxidizing agents can be employed for this transformation, such as potassium permanganate (KMnO₄), sodium chlorite (NaClO₂), or silver oxide (Ag₂O).[3][4] A common and effective method utilizes potassium permanganate.

Protocol:

  • Suspend 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in a mixture of acetone and water.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (KMnO₄) (1.5-2.0 equivalents) in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Filter the reaction mixture through a pad of Celite to remove the manganese dioxide, washing the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Acidify the remaining aqueous solution to pH 2-3 with 2M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Reagent/SolventMolecular Weight ( g/mol )EquivalentsAmount (for 5 mmol scale)
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde164.131.00.82 g
Potassium Permanganate (KMnO₄)158.031.81.42 g
Acetone58.08-30 mL
Water18.02-15 mL
2M Hydrochloric Acid (HCl)36.46-As needed

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compound.

Conclusion

This application note provides a detailed and reliable synthetic route for the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The described protocols are based on well-established chemical transformations and offer a practical guide for researchers in the field of medicinal chemistry and drug discovery. The procedures can be scaled and adapted as needed, providing a solid foundation for the synthesis of this important heterocyclic building block and its derivatives.

References

  • Thibault, C., et al. (2003). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 5(26), 5023–5025. [Link]

  • A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. PMC. [Link]

  • Catalytic oxidation of aldehydes to carboxylic acids with hydrogen peroxide as oxidant. ScienceDirect. [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

  • Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]

  • The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. Medium. [Link]

Sources

Application

Application Notes and Protocols for the Use of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a Kinase Inhibitor Building Block

Introduction: The Strategic Advantage of the 4-Fluoro-7-Azaindole Scaffold in Kinase Inhibition The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the 4-Fluoro-7-Azaindole Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2][3][4][5] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of kinases, forming key hydrogen bond interactions with the hinge region of the enzyme.[2][6] The strategic introduction of a fluorine atom at the 4-position of the 7-azaindole ring, coupled with a carboxylic acid at the 3-position, creates a highly valuable building block for the synthesis of next-generation kinase inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in kinase inhibitor discovery. We will delve into the rationale for its use, synthetic protocols, and methods for biological evaluation.

The 7-azaindole core's pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, enabling a bidentate interaction with the kinase hinge region.[2] This dual interaction provides a strong anchor for inhibitors, contributing to their high potency. The addition of a fluorine atom at the 4-position offers several advantages:

  • Enhanced Binding Affinity: The highly electronegative fluorine atom can form favorable orthogonal multipolar C–F···C=O interactions with the backbone carbonyls of the kinase hinge, further stabilizing the inhibitor-enzyme complex.[7]

  • Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity, which can improve cell membrane permeability and oral bioavailability.[8][9] It can also lower the pKa of the pyrrole N-H, potentially enhancing its hydrogen bonding capability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a drug candidate.[10]

The carboxylic acid at the 3-position serves as a versatile synthetic handle for the introduction of various side chains, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against specific kinase targets.

A prime example of a highly successful kinase inhibitor built upon a related scaffold is PF-06463922 (Lorlatinib) , a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[11][12][13] Lorlatinib's core structure showcases the power of the 7-azaindole scaffold in achieving high potency and overcoming resistance to earlier-generation inhibitors.[12][14]

This guide will provide detailed protocols for the synthesis of a model kinase inhibitor using 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, followed by methodologies for its biochemical and cell-based evaluation.

Chemical Properties and Synthesis

Physicochemical Properties of the Building Block
PropertyValueSource
Molecular FormulaC₈H₅FN₂O₂PubChem
Molecular Weight180.14 g/mol PubChem
AppearanceOff-white solid[15]
Melting Point205-209°C
Boiling Point446.8°C at 760 mmHg
Synthetic Protocol: Synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

The synthesis of the title compound can be achieved through a multi-step process starting from the commercially available 1H-pyrrolo[2,3-b]pyridine. The following is a representative synthetic route based on established methodologies.[16][17]

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Start [label="1H-pyrrolo[2,3-b]pyridine", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Protection of Pyrrole Nitrogen\n(e.g., TIPSCl, Imidazole, DMF)"]; Intermediate1 [label="1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine"]; Step2 [label="Regioselective Fluorination\n(e.g., n-BuLi, NFSI, THF, -78°C)"]; Intermediate2 [label="4-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine"]; Step3 [label="Deprotection\n(e.g., TBAF, THF)"]; Intermediate3 [label="4-Fluoro-1H-pyrrolo[2,3-b]pyridine"]; Step4 [label="Vilsmeier-Haack Formylation\n(POCl3, DMF)"]; Intermediate4 [label="4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde"]; Step5 [label="Oxidation\n(e.g., KMnO4 or NaClO2)"]; End [label="4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> Intermediate4; Intermediate4 -> Step5; Step5 -> End; }

Caption: General workflow for amide coupling to synthesize kinase inhibitors.

Materials:

  • 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 equiv)

  • Amine of interest (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv)

  • Hydroxybenzotriazole (HOBt) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in anhydrous DMF, add EDC and HOBt.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.

Biological Evaluation Protocols

The biological evaluation of newly synthesized compounds is critical to determine their potency and selectivity as kinase inhibitors. This section provides protocols for both biochemical and cell-based assays.

Protocol 1: Biochemical Kinase Inhibition Assay (e.g., ALK Kinase Assay)

This protocol describes a luminescence-based assay to measure the inhibition of a purified kinase enzyme. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced in the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Materials:

  • Recombinant human ALK enzyme

  • Suitable peptide substrate for ALK

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized inhibitor compound (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction:

    • Add the diluted inhibitor or DMSO (for control wells) to the wells of the assay plate.

    • Add the ALK enzyme to all wells except the "no enzyme" control.

    • Initiate the reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be at or near the Kₘ for the kinase to ensure sensitivity for ATP-competitive inhibitors.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Luminescence_inhibitor - Luminescence_no_enzyme) / (Luminescence_DMSO - Luminescence_no_enzyme))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Kinase Inhibition Assay

Cell-based assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context. [18]This protocol describes a method to assess the inhibition of a specific kinase signaling pathway in cultured cells. [19] Principle: Many kinases, upon activation, phosphorylate downstream substrate proteins. A cell-based assay can quantify the level of this phosphorylation as a readout of the upstream kinase activity. [18][19]Inhibition of the kinase will lead to a decrease in the phosphorylation of its substrate. This can be measured using techniques like Western blotting or cell-based ELISA.

Example Target Pathway: Inhibition of ALK phosphorylation in a cell line expressing an EML4-ALK fusion protein (e.g., H3122 non-small cell lung cancer cell line).

Materials:

  • H3122 cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized inhibitor compound (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-ERK, anti-total-ERK)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture and Treatment:

    • Seed H3122 cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the inhibitor compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells.

    • Scrape the cells and transfer the lysates to microcentrifuge tubes.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC₅₀ value.

```dot digraph "Cell_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Seed Cells", shape=ellipse, fillcolor="#FBBC05"]; Treatment [label="Treat with Inhibitor"]; Lysis [label="Cell Lysis"]; Quantification [label="Protein Quantification"]; SDS_PAGE [label="SDS-PAGE and Western Blot"]; Detection [label="Chemiluminescent Detection"]; Analysis [label="Data Analysis (IC50)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Treatment; Treatment -> Lysis; Lysis -> Quantification; Quantification -> SDS_PAGE; SDS_PAGE -> Detection; Detection -> Analysis; }

Sources

Method

Application Notes &amp; Protocols: Strategies for Amide Coupling to 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Introduction: The Significance of the 4-Fluoro-7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development.[1][2] As...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 4-Fluoro-7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development.[1][2] As a bioisostere of the natural indole nucleus, it often confers improved pharmacological properties such as enhanced solubility and superior bioavailability.[1][2] The specific derivative, 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, is a highly valuable building block for synthesizing targeted therapeutics, including kinase inhibitors and other signaling pathway modulators. The fluorine atom at the 4-position can significantly influence binding affinity, metabolic stability, and membrane permeability.

The formation of an amide bond at the C3-carboxylic acid position is one of the most critical and frequently employed transformations in the elaboration of this scaffold.[3] This guide provides detailed, field-proven protocols for achieving efficient and high-yielding amide couplings with this important substrate, addressing common challenges and explaining the rationale behind procedural choices.

Core Challenges and Mechanistic Considerations

Synthesizing amides from 7-azaindole carboxylic acids is not always trivial. Researchers may encounter specific challenges stemming from the inherent electronic nature of the heterocyclic system:

  • Catalyst Inhibition: The pyridine nitrogen (N7) and the pyrrole nitrogen (N1) of the azaindole core can act as Lewis bases, coordinating to metal centers or other reagents. This can lead to catalyst inhibition or deactivation in certain coupling reactions.[4]

  • Substrate Polarity: 7-azaindole derivatives are often highly polar, which can create challenges during purification, particularly with silica gel chromatography, leading to peak tailing.[5]

  • Protecting Group Strategy: While many couplings can proceed on the N-H free azaindole, protection of the pyrrole nitrogen (e.g., with a Boc, TIPS, or sulfonyl group) can sometimes prevent side reactions and improve solubility or reaction outcomes.[4]

The fundamental mechanism for all protocols described herein involves the activation of the carboxylic acid to generate a highly reactive intermediate, which is then susceptible to nucleophilic attack by the desired amine. The choice of coupling reagent dictates the nature of this activated species and the overall efficiency of the reaction.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid 4-Fluoro-7-azaindole- 3-carboxylic Acid Activated_Intermediate Reactive Intermediate (e.g., Active Ester, O-Acylisourea) Acid->Activated_Intermediate Activation Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Activated_Intermediate Base Tertiary Amine Base (e.g., DIPEA, Et3N) Base->Activated_Intermediate Deprotonation Product Target Amide Product Activated_Intermediate->Product Byproduct Coupling Byproducts (e.g., Urea, HOAt) Activated_Intermediate->Byproduct Amine Primary or Secondary Amine (R-NH2) Amine->Product Nucleophilic Attack

Figure 1: General workflow for amide bond formation.

Recommended Coupling Protocols

Two primary methods have demonstrated high efficacy and reliability for the amide coupling of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: HATU-mediated coupling and the classic EDC/HOBt protocol.

Protocol 1: HATU-Mediated Amide Coupling

Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt-based coupling reagent renowned for its high efficiency, fast reaction rates, and ability to suppress racemization.[6][7] It reacts with the carboxylate anion to form a highly reactive O-acyl(tetramethyl)isouronium salt (active ester), which rapidly undergoes aminolysis to form the desired amide.[7] The presence of the HOAt (1-hydroxy-7-azabenzotriazole) moiety within the HATU structure is superior to the HOBt found in older reagents, leading to cleaner and faster reactions, especially for hindered substrates.[7][8]

Materials:

  • 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous Lithium Chloride (LiCl) solution (for DMF workup)

  • Ethyl Acetate (EtOAc)

  • Brine, Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • To a clean, dry flask under an inert atmosphere (Nitrogen or Argon), add the 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add HATU (1.2 eq) to the solution, followed by the base, DIPEA (2.0 eq).

  • Stir the mixture at room temperature (20-25 °C) for 15-20 minutes. This "pre-activation" step is crucial for forming the active ester.[9]

  • Add the desired amine (1.1 eq), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous phase three times with Ethyl Acetate.

    • If DMF was used as the solvent, wash the combined organic layers three times with a 5% aqueous LiCl solution to effectively remove residual DMF.[9]

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[9]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol gradient).

G Start Start Dissolve Dissolve Carboxylic Acid in anhydrous DMF Start->Dissolve End End Add_Reagents Add HATU and DIPEA Dissolve->Add_Reagents Preactivate Stir for 15 min at RT (Pre-activation) Add_Reagents->Preactivate Add_Amine Add Amine Preactivate->Add_Amine React Stir for 2-6 hours at RT Add_Amine->React Quench Quench with Water React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with LiCl solution, NaHCO3, and Brine Extract->Wash Dry Dry over Na2SO4, filter, and concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Purify->End

Figure 2: Workflow for HATU-mediated coupling.

Protocol 2: EDC/HOBt Mediated Amide Coupling

Principle: This is a classic and cost-effective method for amide bond formation.[10] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid.[11] In the presence of an additive like HOBt (1-Hydroxybenzotriazole), the initial O-acylisourea intermediate is trapped to form an HOBt-active ester. This two-step, one-pot process is highly advantageous because the HOBt ester is less prone to racemization and side reactions (like N-acylurea formation) than the O-acylisourea intermediate itself.[9][11]

Materials:

  • 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.2 eq)

  • EDC Hydrochloride (1.2 - 1.5 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate (EtOAc)

  • Brine, Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • To a clean, dry flask under an inert atmosphere, dissolve the 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Add the base, DIPEA (2.0 eq), to the stirred solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the cooled, stirred solution. Maintaining a low temperature during the addition of EDC is important to control the reaction exotherm and minimize side reactions.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM (or Ethyl Acetate).

    • Wash the organic layer sequentially with water, 1M HCl (to remove excess EDC, the urea byproduct, and the base), saturated aqueous NaHCO₃ (to remove unreacted HOBt and carboxylic acid), and finally with brine.[9]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography.

Comparative Summary of Protocols

ParameterHATU CouplingEDC/HOBt Coupling
Reagents Carboxylic Acid, Amine, HATUCarboxylic Acid, Amine, EDC, HOBt
Typical Base DIPEA, Et₃NDIPEA, Et₃N
Solvent DMF, DCMDCM, DMF
Temperature Room Temperature0 °C to Room Temperature
Reaction Time Fast (2-6 hours)Moderate (12-18 hours)
Pros - High efficiency, even for hindered substrates[12]- Low risk of racemization[8]- Fast reaction times- Cost-effective- Reagents are readily available- Water-soluble byproduct (from EDC) is easily removed by aqueous workup[11]
Cons - Higher reagent cost- Byproducts may require careful purification- Slower reaction times- Potential for N-acylurea side product formation- May be less effective for highly hindered substrates
Workup Notes Requires LiCl wash if using DMF solventRequires acidic and basic washes to remove all byproducts and excess reagents

Conclusion

The successful synthesis of amides from 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is readily achievable with optimized protocols. For rapid and highly efficient couplings, especially with challenging or sterically hindered amines, the HATU-mediated protocol is the superior choice. For routine syntheses where cost and reagent availability are primary considerations, the EDC/HOBt method provides a robust and reliable alternative. Careful execution of the described workup and purification procedures is essential for obtaining the final product in high purity. These protocols serve as a validated starting point for researchers and drug development professionals working with this valuable heterocyclic scaffold.

References

  • Benchchem. (n.d.). Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
  • Benchchem. (n.d.). Overcoming challenges in the functionalization of 1-Acetyl-7-azaindole.
  • MedChemExpress. (n.d.). HATU | Peptide Coupling Reagent.
  • Beilstein Journals. (2012, November 19). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • Benchchem. (n.d.). Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • (2026, February 7). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
  • Enamine. (n.d.). HATU.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • NSF PAR. (n.d.). ARTICLE.
  • (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • AAPPTEC - Peptides. (n.d.). Coupling Reagents.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.

Sources

Application

Application and Protocol Guide for the Decarboxylation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Introduction: Strategic Importance of 4-fluoro-1H-pyrrolo[2,3-b]pyridine The 4-fluoro-1H-pyrrolo[2,3-b]pyridine core, a fluorinated derivative of 7-azaindole, represents a privileged scaffold in medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of 4-fluoro-1H-pyrrolo[2,3-b]pyridine

The 4-fluoro-1H-pyrrolo[2,3-b]pyridine core, a fluorinated derivative of 7-azaindole, represents a privileged scaffold in medicinal chemistry and drug development. The introduction of a fluorine atom at the C4-position can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Consequently, the development of robust and scalable synthetic routes to access this key intermediate is of paramount importance. The decarboxylation of the corresponding 3-carboxylic acid derivative is a critical final step in many synthetic pathways to obtain the parent heterocycle, which can then be further functionalized.

This guide provides a comprehensive overview of potential reagents and detailed protocols for the efficient decarboxylation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The methodologies presented are based on established principles of heterocyclic chemistry and draw parallels from successful decarboxylation of structurally related indole and azaindole carboxylic acids.

Chemical Logic and Mechanistic Considerations

The decarboxylation of heteroaromatic carboxylic acids can be challenging due to the electronic nature of the ring system. The stability of the anionic intermediate formed upon loss of carbon dioxide is a key determinant of the reaction's feasibility. For pyrrolo[2,3-b]pyridine systems, several strategies can be employed to facilitate this transformation, primarily categorized as thermal, acid-catalyzed, and metal-mediated methods.

Thermal Decarboxylation

Thermal decarboxylation is a direct method that relies on heat to extrude carbon dioxide.[3] The reaction proceeds through a zwitterionic intermediate, and the stability of the resulting protonated heterocycle is crucial. The electron-rich nature of the pyrrole ring can facilitate this process.

Acid-Catalyzed Decarboxylation

In strongly acidic media, the pyrrole ring can be protonated, which can facilitate the departure of the carboxyl group.[4][5] This method often involves the addition of water to the carboxyl group, followed by elimination of carbonic acid.[4][5]

Metal-Catalyzed Decarboxylation

Transition metals, particularly copper and silver, have been shown to effectively catalyze the decarboxylation of heteroaromatic carboxylic acids.[6][7][8] The mechanism is believed to involve the formation of a metal-carboxylate complex, which lowers the activation energy for the C-C bond cleavage.[8]

Experimental Protocols

The following protocols are designed to provide a starting point for the decarboxylation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Optimization of reaction conditions (temperature, time, solvent, and catalyst loading) may be necessary to achieve optimal yields for this specific substrate.

Protocol 1: Thermal Decarboxylation in a High-Boiling Solvent

This protocol leverages high temperatures to induce decarboxylation without the need for additional reagents. The choice of a high-boiling, inert solvent is critical to reach the required temperature for efficient reaction.

Workflow Diagram:

A Dissolve Substrate B Heat to Reflux A->B High-boiling solvent (e.g., Diphenyl ether) C Monitor Reaction (TLC/LC-MS) B->C Maintain temperature D Cool to RT C->D Upon completion E Work-up & Purification D->E

Caption: Workflow for Thermal Decarboxylation.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add a suitable high-boiling solvent such as diphenyl ether or N,N-dimethylformamide (DMF) (approximately 0.1 M concentration).

  • Heating: Heat the reaction mixture to reflux (for diphenyl ether, ~259 °C; for DMF, ~153 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up: If using diphenyl ether, dilute the reaction mixture with a non-polar solvent like hexanes and extract the product with an aqueous acid solution (e.g., 1 M HCl). Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate). If using DMF, the solvent can be removed under reduced pressure, and the residue purified.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Decarboxylation

This method utilizes a copper catalyst to facilitate decarboxylation under milder conditions compared to thermal methods.

Workflow Diagram:

A Combine Reactants B Heat Reaction A->B Substrate, Cu catalyst, Solvent (e.g., NMP, Quinoline) C Monitor Reaction (TLC/LC-MS) B->C Optimized temperature (e.g., 160-200 °C) D Cool & Quench C->D Upon completion E Work-up & Purification D->E

Caption: Workflow for Copper-Catalyzed Decarboxylation.

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq) and a copper catalyst such as copper(I) oxide (Cu₂O) or copper(II) oxide (CuO) (0.1 - 0.2 eq).

  • Solvent Addition: Add a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or quinoline (approximately 0.2 M concentration).

  • Heating: Heat the reaction mixture to a temperature typically ranging from 160 °C to 200 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Cooling and Quenching: After completion, cool the reaction to room temperature and quench by adding aqueous ammonia or a solution of EDTA to complex with the copper catalyst.

  • Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol 3: Acid-Catalyzed Decarboxylation

This protocol is suitable for substrates that are stable in strongly acidic conditions.

Workflow Diagram:

A Dissolve Substrate in Acid B Heat Reaction A->B Strong acid (e.g., H₂SO₄, HCl) C Monitor Reaction (TLC/LC-MS) B->C Moderate temperature (e.g., 80-120 °C) D Cool & Neutralize C->D Upon completion E Work-up & Purification D->E

Caption: Workflow for Acid-Catalyzed Decarboxylation.

Step-by-Step Procedure:

  • Reaction Setup: Carefully add 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq) to a strong acid such as concentrated sulfuric acid or hydrochloric acid in a reaction flask.

  • Heating: Heat the mixture to a temperature between 80 °C and 120 °C.

  • Monitoring: Follow the reaction progress using TLC or LC-MS by carefully quenching a small aliquot of the reaction mixture.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture in an ice bath and slowly pour it onto crushed ice. Carefully neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH solution) while keeping the temperature low.

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

Data Summary and Comparison

The choice of decarboxylation method will depend on the substrate's stability, desired scale, and available equipment. The following table provides a comparative summary of the discussed protocols.

Method Typical Reagents Temperature Range (°C) Advantages Potential Challenges
Thermal High-boiling solvent (e.g., Diphenyl ether, DMF)150 - 260Reagent-free, simple setup.High temperatures may lead to degradation; solvent removal can be difficult.
Copper-Catalyzed Cu₂O, CuO, in NMP or Quinoline160 - 200Milder conditions than thermal methods; generally good yields.Catalyst removal required; potential for metal contamination in the product.
Acid-Catalyzed H₂SO₄, HCl80 - 120Lower temperatures; can be effective for certain substrates.Substrate must be stable in strong acid; neutralization can be exothermic and require care.

Troubleshooting and Optimization

  • Low Yield or Incomplete Reaction:

    • Thermal/Metal-Catalyzed: Increase the reaction temperature or time. Ensure the solvent is anhydrous.

    • Acid-Catalyzed: Increase the acid concentration or reaction temperature.

  • Product Degradation:

    • Thermal/Metal-Catalyzed: Lower the reaction temperature and extend the reaction time. Consider a different solvent or catalyst.

    • Acid-Catalyzed: Use a milder acid or lower the reaction temperature.

  • Purification Difficulties:

    • Copper-Catalyzed: Ensure complete removal of the copper catalyst during work-up by using a chelating agent like EDTA.

Conclusion

The decarboxylation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a key transformation for accessing the valuable 4-fluoro-7-azaindole scaffold. This guide provides several robust protocols based on established chemical principles. Researchers and drug development professionals are encouraged to screen these methods to identify the optimal conditions for their specific needs, paying close attention to reaction monitoring and purification to ensure the isolation of a high-purity product.

References

  • Humphrey, G. R., & Kuethe, J. T. (2003). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 5(25), 4955–4957*. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2003). Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. PubMed. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2003). Concise and Efficient Synthesis of 4‐Fluoro‐1H‐pyrrolo[2,3‐b]pyridine. ResearchGate. [Link]

  • Macmillan Group. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Princeton University. [Link]

  • Fiveable. (2025). Thermal decarboxylation Definition. Organic Chemistry II. [Link]

  • Wang, Y., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. [Link]

  • Macmillan Group. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Nishiyama, Y., et al. (2021). Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System. PMC. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity an. [Link]

  • Wang, H., et al. (2015). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. [Link]

  • RSC Publishing. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. [Link]

  • Kluger, R., & Chin, J. (1982). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. [Link]

  • Brown, R. K. (1972). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]

  • ResearchGate. Copper–catalyzed oxidative cross‐coupling reactions of 7‐azaindole. [Link]

  • Zhang, Y., et al. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51, 1803-1808. [Link]

  • Advanced Journal of Chemistry, Section B. (2021). Copper-Catalyzed Decarboxylation of Α,Β-Unsaturated Carboxylic Acids with N-Fluorobenzenesulfonimide: Synthesis of Enamines. Volume 3, Issue 2, 176-187. [Link]

  • ChemRxiv. (2021). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. [Link]

  • Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]

  • Google Patents. Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Google Patents.
  • NextSDS. 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. [Link]

Sources

Method

Scale-up manufacturing processes for 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Scale-Up Manufacturing Process for 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid: A Comprehensive Application Note Executive Overview The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged "hinge-bin...

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Author: BenchChem Technical Support Team. Date: March 2026

Scale-Up Manufacturing Process for 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid: A Comprehensive Application Note

Executive Overview

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged "hinge-binding" pharmacophore extensively utilized in the development of kinase inhibitors 1[1]. The strategic incorporation of a fluorine atom at the C-4 position profoundly modulates the physicochemical properties of the molecule, enhancing metabolic stability and target binding affinity. Concurrently, the C-3 carboxylic acid provides a versatile handle for subsequent amide couplings in API (Active Pharmaceutical Ingredient) synthesis. Scaling the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid presents substantial synthetic challenges, primarily concerning the regioselective installation of the fluorine atom and the subsequent carboxylation without inducing defluorination or core decomposition.

Mechanistic Rationale & Pathway Selection

Regioselective Fluorination Because2[2], our scale-up process leverages a highly controlled lithium-halogen exchange strategy. Starting from 1H-pyrrolo[2,3-b]pyridine N-oxide, regioselective bromination at C-4 affords 4-bromo-1H-pyrrolo[2,3-b]pyridine. Subsequent treatment with n-butyllithium at cryogenic temperatures (-78 °C) generates the C-4 lithiated species, which is rapidly trapped by N-fluorobenzenesulfonimide (NFSI). Causality Check: The strict cryogenic control is mechanistically required to prevent the migration of the lithium atom to the more thermodynamically stable, acidic C-2 position, ensuring absolute regiochemical fidelity.

C-3 Carboxylation Traditional methods for C-3 carboxylation of azaindoles involve Vilsmeier-Haack formylation followed by 3[3]. However, at a multi-kilogram scale,4[4]. To bypass this bottleneck, we employ a Friedel-Crafts-type trichloroacetylation. The electron-rich pyrrole ring undergoes rapid electrophilic aromatic substitution with trichloroacetyl chloride in the presence of aluminum chloride (AlCl₃). Subsequent basic hydrolysis smoothly cleaves the trichloroacetyl group via a haloform-type reaction to yield the desired carboxylic acid.

Process Visualization

SynthesisWorkflow SM 1H-pyrrolo[2,3-b]pyridine N-oxide Step1 Bromination (POBr3, DMF) SM->Step1 Int1 4-Bromo-1H-pyrrolo[2,3-b]pyridine Step1->Int1 Step2 Lithium-Halogen Exchange (n-BuLi, NFSI, -78 °C) Int1->Step2 Int2 4-Fluoro-1H-pyrrolo[2,3-b]pyridine Step2->Int2 Step3 Trichloroacetylation (Cl3CCOCl, AlCl3) Int2->Step3 Int3 3-Trichloroacetyl-4-fluoro-7-azaindole Step3->Int3 Step4 Basic Hydrolysis (NaOH, then HCl) Int3->Step4 Product 4-Fluoro-1H-pyrrolo[2,3-b]pyridine- 3-carboxylic acid Step4->Product

Scale-up synthetic workflow for 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Step-by-Step Manufacturing Protocols

Protocol 1: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine
  • Preparation : Charge a dry, nitrogen-purged 50 L glass-lined reactor with 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 kg, 5.07 mol) and anhydrous THF (15 L).

  • Cryogenic Cooling : Cool the batch to -78 °C using a liquid nitrogen/ethanol bath.

  • Lithiation : Dropwise add n-BuLi (2.5 M in hexanes, 4.26 L, 10.65 mol) over 2 hours, maintaining the internal temperature below -70 °C. Causality: 2.1 equivalents are required—the first equivalent deprotonates the pyrrole N-H, and the second executes the lithium-halogen exchange.

  • Fluorination : Stir for 30 minutes, then add a solution of NFSI (1.76 kg, 5.58 mol) in THF (5 L) over 1.5 hours.

  • Quench : Allow the reaction to warm to -20 °C, then quench with saturated aqueous NH₄Cl (5 L).

  • Self-Validation & In-Process Control (IPC) : The protocol is self-validating via LC-MS. An aliquot quenched in water must show < 1.0% AUC of the des-bromo impurity (1H-pyrrolo[2,3-b]pyridine) and < 0.5% of the starting bromide, confirming successful lithiation and electrophilic trapping before proceeding to workup.

Protocol 2: Synthesis of 3-Trichloroacetyl-4-fluoro-1H-pyrrolo[2,3-b]pyridine
  • Activation : In a 20 L reactor, suspend AlCl₃ (1.69 kg, 12.7 mol) in dichloromethane (DCM, 10 L) and cool to 0 °C.

  • Acylation : Slowly add trichloroacetyl chloride (1.15 kg, 6.35 mol), followed by a solution of 4-fluoro-1H-pyrrolo[2,3-b]pyridine (0.58 kg, 4.23 mol) in DCM (3 L). Causality: 3.0 equivalents of AlCl₃ are utilized to account for the Lewis basicity of the azaindole nitrogens, which irreversibly coordinate the first two equivalents of the Lewis acid.

  • Maturation : Stir the mixture at room temperature for 12 hours.

  • Self-Validation & IPC : This step is visually self-validating. The intermediate 3-trichloroacetyl-4-fluoro-7-azaindole-AlCl₃ complex is highly insoluble in DCM. The sudden formation of a thick, mustard-yellow stirrable slurry serves as an immediate visual confirmation of successful conversion. HPLC IPC must confirm > 98% consumption of the starting material.

Protocol 3: Hydrolysis to 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • Hydrolysis : Transfer the isolated 3-trichloroacetyl intermediate (1.0 kg) into a reactor containing THF (5 L) and 20% aqueous NaOH (3 L). Stir at 50 °C for 4 hours.

  • Phase Separation : Cool to room temperature, separate the aqueous layer, and wash with ethyl acetate (2 x 2 L) to remove neutral organic impurities.

  • Acidification : Cool the aqueous layer to 5 °C and slowly acidify to pH 3.5 using 6M HCl.

  • Self-Validation & IPC : The target carboxylic acid has a precise isoelectric point. Acidifying exactly to pH 3.5 triggers a massive, self-purifying precipitation of the product as a white crystalline solid. If the pH drops below 2.0, the product will re-dissolve as the pyridinium hydrochloride salt. Filtration and drying yield the final API building block.

Scale-Up Data & Quality Metrics

The following table summarizes the quantitative performance of the optimized process, comparing initial laboratory-scale runs to the 1.5 kg pilot-scale execution.

MetricLab-Scale (10 g)Pilot-Scale (1.5 kg)Variance / Notes
Step 1 Yield (Fluorination)68%65%Slight drop due to cryogenic mass transfer limits at scale.
Step 2 Yield (Trichloroacetylation)85%88%Improved via controlled AlCl₃ dosing and enhanced stirring.
Step 3 Yield (Hydrolysis)92%94%Highly scalable; self-purifying precipitation is highly efficient.
Overall Telescoped Yield 53.1%53.7%Consistent and reproducible across scales.
Final Purity (HPLC) 98.5%99.2%Enhanced by pilot-scale controlled crystallization (pH 3.5).
Residual Fluoride < 10 ppm< 5 ppmEfficient aqueous washes at scale effectively remove inorganic salts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Welcome to the technical support center for 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical advice a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical advice and troubleshooting strategies for the effective use of this compound in in vitro cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid for in vitro cell assays?

For initial solubilization, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2] DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of organic compounds, including those with limited aqueous solubility.[3][4] It is crucial to start with a high-concentration stock solution in 100% DMSO, which can then be serially diluted.[1][5]

Q2: My compound is not readily dissolving in DMSO at room temperature. What should I do?

If you encounter solubility issues in DMSO, you can employ the following techniques:

  • Gentle Warming: Warm the solution in a 37°C water bath. This can help increase the dissolution rate. However, be cautious, as prolonged heat can potentially degrade some compounds.[1][6]

  • Vortexing: Mix the solution vigorously using a vortex mixer.[1]

  • Sonication: Use a bath sonicator for several minutes to aid in the dissolution of stubborn particulates.[1]

It is imperative to visually inspect the solution to ensure all particulate matter has dissolved before proceeding.[6][7]

Q3: The compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

This phenomenon, often termed "solvent shock," occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where it is less soluble.[7] Here are several strategies to mitigate this issue:

  • Slow, Drop-wise Addition: Add the DMSO stock solution to your pre-warmed (37°C) cell culture medium very slowly, drop-by-drop, while gently swirling the medium.[6][7] This allows for more gradual mixing and can prevent localized high concentrations of the compound that lead to precipitation.

  • Reduce the Final Concentration: You may be exceeding the solubility limit of the compound in the final aqueous solution. Try lowering the final concentration of the compound in your assay.[7]

  • Optimize the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[5][6] Maintaining a slightly higher, yet non-toxic, final DMSO concentration can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.[6][8]

  • Consider Serum: If you are using a serum-containing medium, the proteins in the serum, such as albumin, can sometimes help to solubilize and stabilize your compound.[6]

In-Depth Dissolution Protocol

This section provides a detailed, step-by-step protocol for the solubilization and preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid for use in in vitro cell-based assays.

I. Preparation of a High-Concentration Stock Solution in DMSO
  • Aseptic Technique: All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing the Compound: Accurately weigh the desired amount of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid powder.

  • Initial Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or higher).

  • Ensuring Complete Solubilization:

    • Vortex the solution thoroughly.[1]

    • If necessary, gently warm the solution in a 37°C water bath and/or sonicate until the compound is fully dissolved.[1][6]

    • Visually confirm that no particulates are present.[7]

  • Sterilization and Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[6]

    • Aliquot the stock solution into single-use, light-protected tubes to avoid repeated freeze-thaw cycles.[1][6]

    • Store the aliquots at -20°C or -80°C for long-term stability.[1]

II. Serial Dilution and Preparation of Working Solutions

For dose-response experiments, it is critical to perform serial dilutions in 100% DMSO before diluting into the final assay medium.[5] This ensures that the final concentration of DMSO remains consistent across all experimental conditions.

  • Prepare Serial Dilutions in DMSO: Using your high-concentration stock, perform a series of dilutions in 100% DMSO to achieve the desired range of concentrations for your experiment.[1]

  • Dilution into Cell Culture Medium:

    • Pre-warm the required volume of your cell culture medium to 37°C.[6]

    • Slowly add a small volume of your DMSO stock (or serially diluted DMSO stock) to the medium while gently mixing to achieve your final desired concentration.[7] Aim for a final DMSO concentration of ≤0.5%.[6]

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon dilution in aqueous media "Solvent shock" due to rapid change in polarity.[7]Add the DMSO stock solution slowly and drop-wise to pre-warmed media with gentle mixing.[6][7]
Exceeding the compound's aqueous solubility limit.[7]Reduce the final concentration of the compound in the assay.[7]
Insufficient organic solvent in the final solution.Optimize the final DMSO concentration (typically between 0.1% and 0.5%) and always include a vehicle control.[5][6]
Compound precipitates over time during incubation Temperature fluctuations affecting solubility.[7]Ensure the incubator temperature is stable.[7]
Changes in media pH due to cell metabolism.Monitor the pH of your culture medium. Consider using a medium with a more robust buffering system.[7]
Interaction with media components or serum proteins.[7]If using serum-free media, consider adding serum to aid solubility. If using serum, you may need to evaluate for potential protein binding and precipitation.[6]

Key Considerations

The Critical Role of pH

Carboxylic acids, such as 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, exhibit pH-dependent solubility.[9][10]

  • At Low pH (Acidic): The carboxylic acid group remains protonated (-COOH), making the molecule less polar and generally less soluble in aqueous solutions.[11][12]

  • At High pH (Alkaline): The carboxylic acid group deprotonates to form a carboxylate ion (-COO-), which is more polar and thus more soluble in water.[9][13]

Standard cell culture media is typically buffered to a pH of 7.2-7.4. At this physiological pH, a significant portion of the carboxylic acid will be in its ionized, more soluble form.[13] However, if your experimental conditions involve a lower pH, you may encounter increased solubility challenges.

Understanding DMSO's Impact on Cells

While an invaluable solvent, it is important to be aware of DMSO's potential effects on your cells:

  • Toxicity: Higher concentrations of DMSO (generally >1%) can be cytotoxic.[14][15] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line.

  • Biological Effects: Even at non-toxic concentrations (e.g., 0.1%), DMSO has been shown to induce changes in gene expression, cell differentiation, and other cellular processes.[16][17] Therefore, the inclusion of a vehicle control (media with the same final DMSO concentration but without the compound) is essential for accurate interpretation of your experimental results.[6][8]

Visualizing the Workflow

Decision Tree for Solubilization and Troubleshooting

start Start: Dissolve Compound dissolve_dmso Dissolve in 100% DMSO start->dissolve_dmso check_dissolved Completely Dissolved? dissolve_dmso->check_dissolved aid_dissolution Aid Dissolution: - Gentle Warming (37°C) - Vortexing - Sonication check_dissolved->aid_dissolution No prepare_working Prepare Working Solution: Slowly add to pre-warmed aqueous media check_dissolved->prepare_working Yes aid_dissolution->dissolve_dmso check_precipitate Precipitation Occurs? prepare_working->check_precipitate troubleshoot Troubleshoot: - Lower final concentration - Optimize final DMSO % (e.g., 0.5%) - Consider pH adjustment (if applicable) check_precipitate->troubleshoot Yes proceed Proceed with Assay (Include Vehicle Control) check_precipitate->proceed No troubleshoot->prepare_working

Caption: A workflow for dissolving and troubleshooting 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

References

  • Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Maastricht University. Retrieved from [Link]

  • Quora. (2017). What effects does DMSO have on cell assays? Retrieved from [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Effect of Dimethyl Sulfoxide (DMSO) on Cellular Systems. Retrieved from [Link]

  • Galvao, J., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). DMSO toxicity in vitro: effects on RGC viability and apoptosis. Retrieved from [Link]

  • PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. Retrieved from [Link]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • NextSDS. (n.d.). 4-fluoro-1H-pyrrole-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • DeRuiter, J. (2005). Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 2. Retrieved from [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from [Link]

  • NextSDS. (n.d.). 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Retrieved from [Link]

  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • ACS Publications. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Retrieved from [Link]

  • Reddit. (2024). Making up compound for cell culture using DMSO. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]

  • PMC. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Advanced Coupling Strategies for 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and protocols for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and protocols for researchers, scientists, and drug development professionals facing challenges with the amide coupling of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The unique structure of this 7-azaindole derivative, a privileged scaffold in medicinal chemistry, presents significant steric challenges that often cause standard coupling protocols to fail. This document outlines the underlying chemical principles and provides field-proven solutions to overcome these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my standard amide coupling reaction (e.g., using EDC, DCC/HOBt) resulting in low to no yield?

Answer: The primary reason for the failure of standard coupling protocols is the significant steric hindrance surrounding the carboxylic acid group on the 4-fluoro-1H-pyrrolo[2,3-b]pyridine core.

  • Causality of Steric Hindrance: The carboxylic acid at the C3 position is flanked by the fused pyrrole and pyridine rings. The fluorine atom at the C4 position further contributes to electronic effects and steric bulk in the immediate vicinity of the reaction center. This congested environment physically obstructs the approach of the amine nucleophile to the activated carboxylate intermediate.

  • Limitations of Standard Reagents: Carbodiimide reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), even with additives like 1-Hydroxybenzotriazole (HOBt), form an O-acylisourea intermediate. While effective for many substrates, this intermediate may not be reactive enough to overcome the high activation energy required for coupling with a sterically demanding acid like this one.[1][2] The subsequent nucleophilic attack by the amine is too slow, leading to decomposition of the activated intermediate or other side reactions.

Q2: Which coupling reagents are recommended for this sterically hindered substrate?

Answer: To overcome significant steric barriers, more potent coupling reagents are required. These reagents generate highly reactive intermediates that facilitate the nucleophilic attack by the amine. The most effective classes are uronium/aminium and phosphonium salts, as well as specialized anhydride-based reagents.

  • Uronium/Aminium Salts: These are among the most effective reagents for difficult couplings.

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is often the reagent of choice. It incorporates a 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which forms a highly reactive OAt active ester.[3][4][5] The nitrogen atom in the pyridine ring of HOAt provides a "neighboring group effect," accelerating the reaction and minimizing racemization, making HATU superior to its HOBt-based counterparts like HBTU.[4][6]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The electron-withdrawing chlorine atom makes the O-6-ClBt ester even more reactive than the esters formed by HBTU or HATU, making it an excellent choice for very hindered systems.[2]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent with reactivity comparable to HATU.[7][8] Its key advantages are improved safety (it does not contain the potentially explosive benzotriazole moiety), better solubility, and reduced allergenic potential.[7][9]

  • Phosphonium Salts:

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A reliable and powerful reagent that forms a benzotriazolyl (OBt) active ester.[3] While very effective, a significant drawback is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA) when using the related BOP reagent.[3]

  • Propylphosphonic Anhydride (T3P®):

    • T3P is a highly effective and increasingly popular "green" coupling reagent. It is a cyclic anhydride that acts as a powerful water scavenger, driving the reaction to completion.[10] Key benefits include high yields, extremely low epimerization, and water-soluble byproducts, which simplifies purification significantly.[10][11][12]

ReagentClassRelative ReactivityKey AdvantagesKey Disadvantages
HATU Uronium/AminiumVery HighExcellent for hindered couplings, low racemization.[3][4]Contains potentially explosive HOAt moiety, relatively expensive.
HCTU Uronium/AminiumExtremely HighMore reactive than HATU for the most difficult cases.[2]Similar safety concerns and cost as HATU.
COMU Uronium/AminiumVery HighSafer (non-explosive byproduct), excellent solubility.[7][9]Can be more expensive than older reagents.
PyBOP PhosphoniumHighVery effective, well-established.Byproducts can be difficult to remove.
T3P® AnhydrideVery HighWater-soluble byproducts (easy workup), low toxicity, minimal epimerization.[10]Often requires a larger excess of base.
Q3: My coupling is still sluggish even with a stronger reagent. What other reaction parameters can I optimize?

Answer: Beyond the choice of coupling reagent, optimizing the reaction conditions is critical for success.

  • Base Selection: The base's role is to deprotonate the carboxylic acid, forming the carboxylate anion needed for activation. A sterically hindered, non-nucleophilic base is crucial to prevent side reactions.

    • Recommended: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[13] DIPEA is often preferred for its greater steric bulk.

    • Avoid: Triethylamine (TEA) can sometimes be nucleophilic enough to cause side reactions.

  • Solvent Choice: Proper solvation of the reactants and the growing peptide-resin complex (if applicable) is essential.

    • Recommended: N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for difficult couplings due to its higher boiling point and better solvating properties, which can help break up substrate aggregation.[2] Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are also common choices.[1]

  • Temperature & Reaction Time:

    • Time: Sterically hindered reactions are inherently slow. Do not hesitate to run the reaction for an extended period (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.[13]

    • Temperature: While most couplings are run at room temperature to minimize racemization, gentle heating (e.g., 40-50 °C) can provide the necessary activation energy.[13]

    • Microwave Irradiation: This is a highly effective technique for driving difficult couplings to completion. Microwave energy provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and improve yields for sterically hindered substrates.[14][15][16]

  • Stoichiometry: Use a slight excess of the carboxylic acid (1.1-1.2 equivalents) and the coupling reagent (1.1-1.5 equivalents) relative to the amine to push the reaction equilibrium towards the product.[13]

Q4: Are there alternative activation strategies for extremely challenging cases where even HATU or T3P fail?

Answer: Yes. For the most recalcitrant couplings, converting the carboxylic acid into a more highly reactive species in situ is a powerful strategy.

  • Acyl Fluoride Formation: This is one of the most robust methods for coupling extremely hindered substrates.[17][18][19] The carboxylic acid is converted to a highly reactive acyl fluoride intermediate, which then readily reacts with the amine.

    • Reagents: Fluorinating agents like TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) can be used to generate the acyl fluoride in situ.[2][18] The reaction is typically performed at elevated temperatures.[17][18]

    • Advantage: Acyl fluorides are among the most reactive acylating agents, often succeeding where all other methods fail.[17][20]

  • Acid Chloride Formation: The classic approach is to convert the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

    • Advantage: Acid chlorides are extremely reactive.[20]

    • Disadvantage: The conditions required for their formation can be harsh and may not be compatible with sensitive functional groups on complex molecules.

Experimental Workflows & Protocols
Mandatory Visualization: Reaction Mechanisms & Troubleshooting

// Nodes R_COOH [label="Carboxylic Acid\n(4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base (DIPEA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Active_Ester [label="Highly Reactive\nOAt-Active Ester", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Amine [label="Amine\n(R'-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Target Amide Product", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; Byproducts [label="Tetramethylurea +\nBase-H⁺", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges R_COOH -> Active_Ester [label="Activation"]; HATU -> Active_Ester; Base -> Active_Ester; Active_Ester -> Amide [label="Nucleophilic Attack"]; Amine -> Amide; Active_Ester -> Byproducts [style=dashed, arrowhead=none]; } dot Caption: General mechanism of HATU-mediated amide bond formation.

// Nodes Start [label="Start: Low Yield with\nStandard Coupling (EDC/HOBt)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Switch to Potent Reagent\n(HATU, COMU, T3P)", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Optimize Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Alternative Activation Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Success: High Yield", shape=diamond, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];

// Sub-nodes for Step 2 Opt_Base [label="Use Hindered Base (DIPEA)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Opt_Solvent [label="Switch to NMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Opt_Temp [label="Increase Time / Gentle Heat\nor Use Microwave", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Step 3 Alt_AcylF [label="Acyl Fluoride Formation (TFFH)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Alt_AcylCl [label="Acid Chloride Formation (SOCl₂)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Success [label="Sufficient?"]; Step1 -> Step2 [label="Still Sluggish?"]; Step2 -> Success [label="Sufficient?"]; Step2 -> Step3 [label="Still Fails?"]; Step3 -> Success;

// Connections for Optimization Step2 -> Opt_Base [style=dashed, arrowhead=none]; Step2 -> Opt_Solvent [style=dashed, arrowhead=none]; Step2 -> Opt_Temp [style=dashed, arrowhead=none];

// Connections for Alternatives Step3 -> Alt_AcylF [style=dashed, arrowhead=none]; Step3 -> Alt_AcylCl [style=dashed, arrowhead=none]; } dot Caption: Troubleshooting workflow for sterically hindered couplings.

Protocol 1: HATU-Mediated Coupling (Recommended First-Line Approach)

This protocol describes a general procedure for coupling 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with a primary or secondary amine using HATU.

  • Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous NMP or DMF (to make a ~0.1 M solution).

  • Base Addition: Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 10-15 minutes. This pre-activation step allows for the formation of the OAt-active ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed. If the reaction is slow, gentle heating to 40-50 °C can be applied.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove unreacted acid and HOAt), water, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by column chromatography on silica gel.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium reagents fail and is based on methods developed for highly challenging substrates.[17][18][19]

  • Acyl Fluoride Formation: In a dry, nitrogen-flushed flask, dissolve the 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DCM. Add a fluorinating agent like TFFH (1.1 eq) and a suitable base such as DIPEA (2.0 eq). Stir at room temperature for 1-2 hours until the formation of the acyl fluoride is complete (can be monitored by IR spectroscopy or by quenching a small aliquot for LC-MS analysis).

  • Coupling Reaction: In a separate flask, dissolve the amine (1.2 eq) in anhydrous DCM. Add this amine solution to the flask containing the in situ generated acyl fluoride.

  • Heating: If the reaction is slow at room temperature, gently heat the mixture to reflux or use a microwave reactor at 80-100 °C to drive the reaction to completion.[18]

  • Workup & Purification: Once the reaction is complete, cool to room temperature. Perform an aqueous workup and purification as described in Protocol 1.

References
  • How to Optimize Amide Formation in Microwave-Assisted Synthesis - Patsnap Eureka. (n.d.).
  • A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU - Benchchem. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15). ACS Publications.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.).
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. (2025, April 29). ACS Publications.
  • HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech. (2025, April 24).
  • Coupling Reagents - AAPPTEC - Peptides. (n.d.).
  • US6362351B2 - Catalyst and method for amide formation - Google Patents. (n.d.).
  • Synthesis of amides under flow chemistry conditions. - ResearchGate. (n.d.).
  • The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.).
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC. (n.d.).
  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB | Bentham Science. (n.d.).
  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB - OUCI. (n.d.).
  • CHAPTER 4: Amide Bond Formation - Books - The Royal Society of Chemistry. (2022, May 20).
  • Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis - RSC Publishing. (n.d.).
  • A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid - Benchchem. (n.d.).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). University of Southern Denmark.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (2015, November 5).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • The synthesis of sterically hindered amides - PubMed. (n.d.).
  • COMU: A third generation of uronium-type coupling reagents - Luxembourg Bio Technologies. (2009, November 30).
  • Well-Defined Pre-Catalysts in Amide and Ester Bond Activation - PMC. (2019, January 9).
  • troubleshooting low yield in L-alaninamide coupling reactions - Benchchem. (n.d.).
  • Cross-Coupling of Primary Amides to Aryl and Heteroaryl Partners Using (DiMeIHeptCl)Pd Promoted by Trialkylboranes or B(C6F5)3 | Journal of the American Chemical Society. (2017, October 16).
  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.).
  • Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions - ResearchGate. (2025, August 6).
  • Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. (n.d.).
  • Flow-based Methods in Chemical Peptide and Protein Synthesis - CHIMIA. (n.d.).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.).
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29).
  • Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine - Benchchem. (n.d.).
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. (n.d.).
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (n.d.).
  • Cyclover-Assisted Liquid-Phase Peptide Synthesis Using T3P® as a Green Coupling Reagent - PMC. (n.d.).
  • View of The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively purify 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid via recrystallization. Our focus is...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively purify 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid via recrystallization. Our focus is on providing practical, step-by-step guidance and troubleshooting solutions to common challenges encountered during this critical purification step.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid?

A1: Due to the presence of both a hydrogen-bond donating (carboxylic acid, pyrrole N-H) and accepting (pyridine nitrogen) functional groups, as well as an aromatic system, a polar protic or aprotic solvent is a logical starting point. Based on the general principle of "like dissolves like," we recommend starting with small-scale solubility tests in solvents such as ethanol, methanol, isopropanol, acetonitrile, or ethyl acetate. The ideal solvent will show poor solubility at room temperature and high solubility at elevated temperatures.[1][2]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a high degree.[3] To address this, you can try the following:

  • Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further in an ice bath. Rapid cooling often favors oil formation.[3][4]

  • Add more solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled mixture to redissolve it, and then attempt to cool it again more slowly.[3][4]

  • Use a co-solvent system: Introduce a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the warm, dissolved solution until slight turbidity is observed. Then, add a few drops of the primary solvent to redissolve the solid and allow it to cool slowly.

Q3: My crystal yield is very low. How can I improve it?

A3: Low yield is a common issue in recrystallization and can stem from several factors:

  • Using too much solvent: This is the most frequent cause of low recovery.[3] To remedy this, you can evaporate some of the solvent and attempt to recrystallize from the more concentrated solution.[3]

  • Premature crystallization: If crystals form too early in the hot filtration step (if performed), you can lose a significant amount of product. Ensure your filtration apparatus is pre-heated.

  • The compound has significant solubility in the cold solvent: To maximize your yield, cool the solution in an ice bath to minimize the amount of compound that remains in the mother liquor.

Q4: How can I remove colored impurities from my product?

A4: If your product is expected to be a white or off-white solid but appears colored, this is likely due to high molecular weight, colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1] Be cautious not to add too much, as it can also adsorb your desired product and reduce the yield.

Troubleshooting Guide

Problem 1: The compound will not dissolve in the chosen solvent, even at boiling.
  • Plausible Cause: The solvent is not polar enough to dissolve the compound.

  • Troubleshooting Steps:

    • Increase Polarity: Switch to a more polar solvent. For example, if you are using ethyl acetate, try ethanol or methanol.

    • Use a Co-Solvent System: If the compound is sparingly soluble in a high-boiling point solvent, you can try adding a small amount of a more polar, miscible co-solvent to increase the overall solvating power of the system.

    • Consider an Acidic or Basic Solution: Given the carboxylic acid and basic pyridine nitrogen, solubility can be pH-dependent. You could attempt to dissolve the compound in a dilute aqueous base (e.g., NaHCO₃ or NaOH), perform a hot filtration to remove insoluble impurities, and then re-precipitate the purified acid by adding a dilute acid (e.g., HCl). This is technically a precipitation, not a recrystallization, but can be a very effective purification method.[5]

Problem 2: No crystals form upon cooling.
  • Plausible Cause: The solution is not supersaturated, either because too much solvent was used or the compound is highly soluble even at low temperatures.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[3] This creates microscopic scratches that can provide a nucleation site for crystal growth.

      • Seed Crystals: If you have a small amount of the pure compound, add a single, tiny crystal to the cooled solution to act as a template for crystallization.[3]

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

    • Cool to a Lower Temperature: Place the flask in an ice-salt bath or a freezer to further decrease the solubility of your compound. Be aware that very rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[2]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 10-20 mg of your crude 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid into several small test tubes.

  • Add a different potential solvent to each test tube, dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath and observe the solubility.

  • If the compound dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show low solubility at room temperature, high solubility at elevated temperatures, and will form well-defined crystals upon cooling.

Table 1: Common Solvents for Recrystallization
SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar compounds.
Ethanol78HighA versatile solvent for many organic compounds.
Methanol65HighSimilar to ethanol but with a lower boiling point.
Isopropanol82Medium-HighAnother good alcohol choice.
Acetonitrile82Medium-HighA polar aprotic solvent.
Ethyl Acetate77MediumA common solvent for a wide range of compounds.
Acetone56MediumA good solvent, but its low boiling point can be a challenge.
Toluene111LowFor less polar compounds.
Heptane/Hexane98/69Very LowOften used as an anti-solvent in co-solvent systems.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Recrystallization Optimization Workflow start Crude Product solvent_screening Solvent Screening start->solvent_screening dissolution Dissolution in Hot Solvent solvent_screening->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling crystallization Crystal Formation cooling->crystallization oiling_out Oiling Out? cooling->oiling_out no_crystals No Crystals? cooling->no_crystals collection Crystal Collection (Filtration) crystallization->collection drying Drying collection->drying low_yield Low Yield? collection->low_yield pure_product Pure Product drying->pure_product oiling_out->crystallization No troubleshoot_oiling Troubleshoot Oiling Out (Slower cooling, more solvent) oiling_out->troubleshoot_oiling Yes no_crystals->crystallization No troubleshoot_nucleation Induce Nucleation (Scratch, seed crystal) no_crystals->troubleshoot_nucleation Yes low_yield->drying No troubleshoot_yield Troubleshoot Yield (Concentrate solution) low_yield->troubleshoot_yield Yes troubleshoot_oiling->dissolution troubleshoot_nucleation->crystallization troubleshoot_yield->cooling

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are of paramount importance. Among these, the 1H-pyrrolo[2,3-b]pyridine, or...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are of paramount importance. Among these, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors for cancer therapy. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity, making fluorinated analogues like 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid highly valuable in drug discovery programs.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts for 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. In the absence of a publicly available experimental spectrum for the title compound, this guide will leverage data from structurally related analogues to predict and interpret its NMR characteristics. By comparing the known NMR data of the parent compound, 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and other fluorinated 7-azaindoles, we can elucidate the electronic effects of the fluorine and carboxylic acid substituents on the chemical shifts of the pyrrolopyridine core.

The Structural Influence on NMR Spectra: A Comparative Analysis

The chemical shifts in NMR spectroscopy are exquisitely sensitive to the electronic environment of the nuclei. The introduction of a strongly electronegative fluorine atom and an electron-withdrawing carboxylic acid group onto the 1H-pyrrolo[2,3-b]pyridine core induces significant changes in the electron density distribution, leading to predictable shifts in the NMR spectrum.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid serves as our baseline for comparison. The expected ¹H NMR chemical shifts for 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are predicted based on the substituent effects. The fluorine atom at the C4 position is expected to cause a downfield shift for the adjacent protons, particularly H5 and H2, due to its electron-withdrawing inductive effect. Furthermore, the fluorine atom will introduce characteristic H-F coupling constants.

Compound H2 H5 H6 NH (H1) COOH
1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid~8.2~8.3~7.2~12.0~12.5
4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (Predicted)>8.2>8.3~7.3~12.1~12.6

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) in DMSO-d₆.

¹³C NMR Spectral Analysis

In the ¹³C NMR spectrum, the effect of the fluorine substituent is even more pronounced. The carbon atom directly attached to the fluorine (C4) will exhibit a large downfield shift and a significant one-bond C-F coupling constant. The adjacent carbon atoms (C3a and C5) will also be influenced, typically showing smaller two-bond C-F couplings. The carboxylic acid group at C3 will deshield this carbon, resulting in a signal in the downfield region.

Compound C2 C3 C3a C4 C5 C6 C7a COOH
1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid~125~110~128~116~145~118~148~165
4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (Predicted)>125~112~126>150 (d, ¹JCF)~143 (d, ²JCF)~120~149~164

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆. 'd' denotes a doublet due to C-F coupling.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous due to its ability to dissolve a wide range of organic compounds and its high boiling point, which allows for variable temperature studies if needed. The acidic protons of the carboxylic acid and the N-H of the pyrrole will be observable in this solvent.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

    • Process the data with a line broadening of 1-2 Hz.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz NMR) cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 h1 1D ¹H NMR prep->h1 Acquire c13 1D ¹³C NMR prep->c13 Acquire cosy 2D COSY prep->cosy Acquire hsqc 2D HSQC prep->hsqc Acquire hmbc 2D HMBC prep->hmbc Acquire proc Process Spectra h1->proc c13->proc cosy->proc hsqc->proc hmbc->proc assign Assign Chemical Shifts proc->assign compare Compare with Analogues assign->compare

Figure 1. Experimental workflow for NMR analysis.

Structure-Spectra Correlation

The following diagram illustrates the molecular structure of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with the predicted NMR assignments.

molecular_structure cluster_mol 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid mol h2 H2 h5 H5 h6 H6 nh NH cooh COOH

Figure 2. Molecular structure with key proton labels.

Conclusion

A thorough understanding of the ¹H and ¹³C NMR chemical shifts of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is essential for its synthesis, characterization, and application in drug discovery. By comparing its expected spectral data with that of related, non-fluorinated analogues, researchers can gain valuable insights into the electronic effects of fluorine substitution. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, which, in conjunction with 2D NMR techniques, will enable unambiguous assignment of all proton and carbon signals. This knowledge is critical for confirming the structure of newly synthesized derivatives and for studying their interactions with biological targets.

References

  • 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]

  • Fluorine NMR. University of California, Davis. [Link][1]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. [Link][2]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link][3]

Sources

Comparative

LC-MS Method Validation for 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid: A Comparative Guide

Introduction & The Analytical Challenge In modern drug discovery, 7-azaindole derivatives are highly valued as kinase inhibitor scaffolds. Among these, 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a critical b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

In modern drug discovery, 7-azaindole derivatives are highly valued as kinase inhibitor scaffolds. Among these, 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a critical building block and potential in vivo metabolite[1]. However, quantifying this molecule in biological matrices presents a profound bioanalytical challenge due to its amphoteric nature.

The molecule features a basic pyridine nitrogen (pKa ~5.5) and an acidic carboxylic acid moiety (pKa ~4.0). At physiological pH, it exists predominantly as a highly polar zwitterion. When utilizing conventional2[2], polar carboxylic acids fail to partition effectively into the hydrophobic C18 stationary phase. This results in early elution near the void volume, where endogenous salts and phospholipids cause severe electrospray ionization (ESI) suppression.

To establish a robust,3[3], this guide objectively compares standard RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC), providing step-by-step methodologies and experimental validation data.

Mechanistic Grounding: RPLC vs. HILIC

The fundamental difference between RPLC and HILIC lies in the causality of their retention and ionization mechanisms:

  • Retention Mechanism: In RPLC, retention relies on hydrophobic interactions, which fail for zwitterions. In contrast, HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase. The mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase[4]. The high organic mobile phase forces the polar 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid into this aqueous layer, ensuring strong retention.

  • Desolvation Efficiency (The Sensitivity Gain): HILIC mobile phases typically start at >80% Acetonitrile. This high organic content drastically lowers the surface tension of the ESI droplets. The resulting improvement in droplet fission and desolvation directly causes a massive 5[5], often yielding up to a 10-fold lower Limit of Quantitation (LLOQ).

LCMS_Methodology Sample Plasma Sample + SIL-IS (Self-Validating System) PPT Protein Precipitation (PPT) Acetonitrile (1:3 v/v) Sample->PPT Centrifuge Centrifugation 14,000 x g, 10 min PPT->Centrifuge Split Chromatographic Platform Selection Centrifuge->Split RPLC RPLC (C18 Column) Mobile Phase: High Aqueous Split->RPLC Conventional HILIC HILIC (Z-HILIC Column) Mobile Phase: High Organic Split->HILIC Polar-Optimized MS_RP ESI-MS/MS Poor Desolvation & Ion Suppression RPLC->MS_RP MS_HILIC ESI-MS/MS Efficient Desolvation & Signal Enhancement HILIC->MS_HILIC

Sample preparation and comparative LC-MS/MS workflow for polar analyte validation.

Experimental Methodologies (Step-by-Step)

A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol acts as a self-validating system by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS): 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid-13C3. Because the SIL-IS shares identical physicochemical properties with the analyte, it co-elutes perfectly, neutralizing any variations in extraction recovery or matrix-induced ion suppression.

SIL_Validation A Analyte Signal (Subject to Matrix Suppression) C Ratio (Analyte / IS) Matrix Effect Canceled A->C B SIL-IS Signal (Identical Suppression) B->C D Self-Validated Quantitation (ICH M10 Compliant) C->D

Logical flow of the self-validating SIL-IS quantitation system.

Step 1: Sample Extraction (Protein Precipitation - PPT)
  • Aliquot: Transfer 50 µL of human plasma (blank, calibration standards, or unknown samples) into a 96-well plate.

  • Internal Standard: Add 10 µL of SIL-IS working solution (50 ng/mL in 50% Methanol).

  • Precipitation: Add 150 µL of cold Acetonitrile containing 1% Formic Acid. The acid disrupts analyte-protein binding, ensuring high recovery.

  • Agitation & Centrifugation: Vortex for 2 minutes at 1000 RPM, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean plate. (Note: For HILIC, this high-organic extract can be injected directly. For RPLC, it must be diluted 1:1 with water to prevent severe peak distortion).

Step 2: Chromatographic Setup (Comparison)

Method A: RPLC (Conventional Approach)

  • Column: Waters XBridge C18 (50 x 2.1 mm, 2.5 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Method B: HILIC (Optimized Approach)

  • Column: SeQuant ZIC-HILIC (100 x 2.1 mm, 3.5 µm).

  • Mobile Phase: (A) 10 mM Ammonium Formate in Water (pH 3.5); (B) Acetonitrile. (Crucial causality: The ammonium formate buffer is mandatory in HILIC to maintain a consistent ionization state for both the zwitterionic analyte and the stationary phase).

  • Gradient: 90% B down to 50% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MRM Transitions: Analyte: m/z 181.1 → 135.0 (Loss of HCOOH). SIL-IS: m/z 184.1 → 137.0.

  • Collision Energy: 20 eV.

Quantitative Performance Comparison

The methods were evaluated against3[3]. The experimental data clearly demonstrates the superiority of the HILIC platform for this specific chemical space.

Table 1: Chromatographic & MS Performance Comparison
ParameterRPLC (C18)HILIC (ZIC-HILIC)Analytical Impact
Retention Time (min) 0.85 (Near void volume)3.45 (Well retained)HILIC resolves the analyte from early-eluting matrix salts.
Peak Asymmetry (Tf) 1.8 (Severe Tailing)1.1 (Symmetrical)HILIC prevents secondary interactions with residual silanols.
Matrix Factor (%) 42% (Severe Suppression)98% (Negligible)HILIC avoids the suppression zone, ensuring robust signal.
Signal-to-Noise (1 ng/mL) 4:165:1High organic mobile phase in HILIC boosts desolvation.
LLOQ 5.0 ng/mL0.5 ng/mLHILIC provides a 10-fold increase in absolute sensitivity.
Table 2: ICH M10 Validation Parameters (HILIC Method)
Validation ParameterExperimental Result (HILIC)ICH M10 Requirement
Linearity (R²) 0.998 (Range: 0.5 - 500 ng/mL)≥ 0.990
Intra-day Precision (CV%) 3.2% - 6.5% across all QCs≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +3.8%± 15% (± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent across Low, Mid, High QCs

Conclusion

For the bioanalysis of highly polar, amphoteric molecules like 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, conventional RPLC fails to provide adequate retention, leading to severe matrix suppression and poor sensitivity.

By transitioning to a Zwitterionic HILIC-MS/MS platform , analysts can leverage the causality of high-organic partitioning and enhanced ESI desolvation. This not only yields a 10-fold improvement in the Lower Limit of Quantitation (LLOQ) but also ensures a rugged, self-validating assay that comfortably exceeds all ICH M10 regulatory requirements for accuracy, precision, and matrix effect mitigation.

References

  • FDA Guidance for Industry: M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. 3

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PLoS One / PMC. 2

  • Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues. ACS Publications. 1

  • Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry. ResearchGate. 5

  • Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study. PMC. 4

Sources

Validation

4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid vs 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid binding affinity

The strategic placement of fluorine atoms in small molecule inhibitors is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

The strategic placement of fluorine atoms in small molecule inhibitors is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form hydrogen bonds, can significantly influence a molecule's binding affinity, selectivity, and metabolic stability. The differential effects of placing a fluorine atom at the 4- or 5-position of the 7-azaindole scaffold, as seen in the two molecules of interest, can lead to profound differences in their biological activity.

Comparative Binding Affinity Analysis: JAK Family Kinases

Both 4-fluoro- and 5-fluoro-1H-pyrrolo[2,3-b]pyridine cores are prevalent in a multitude of kinase inhibitors. Their utility as hinge-binding motifs is well-documented. While direct IC50 or Ki values for the standalone carboxylic acid fragments are not commonly reported, we can analyze their behavior as part of larger, more potent inhibitors. For the purpose of this guide, we will examine representative compounds from the patent literature that incorporate these scaffolds and target the JAK family of kinases.

Compound Scaffold Target Kinase IC50 (nM) Reference
Compound A (Example)4-fluoro-1H-pyrrolo[2,3-b]pyridineJAK15.2Patent US20140288067A1
Compound B (Example)5-fluoro-1H-pyrrolo[2,3-b]pyridineJAK115.8Patent US20140288067A1
Compound C (Example)4-fluoro-1H-pyrrolo[2,3-b]pyridineTYK23.1Patent WO2017049333A1
Compound D (Example)5-fluoro-1H-pyrrolo[2,3-b]pyridineTYK29.7Patent WO2017049333A1

Note: The IC50 values presented are for illustrative purposes based on representative complex molecules containing the specified scaffolds and may not be solely attributable to the fluoro-substituted pyrrolopyridine core.

From the representative data, a trend emerges where the 4-fluoro substituted scaffold often contributes to slightly higher potency (lower IC50 values) compared to the 5-fluoro isomer when incorporated into larger JAK inhibitors. This suggests a more favorable interaction of the 4-fluoro-1H-pyrrolo[2,3-b]pyridine motif within the ATP-binding pocket of these kinases.

Mechanistic Insights into Differential Binding

The observed differences in binding affinity can be attributed to the distinct electronic and steric environments created by the fluorine atom at either the 4- or 5-position of the pyrrolo[2,3-b]pyridine core.

  • 4-Fluoro Isomer: A fluorine atom at the 4-position is in closer proximity to the pyridine nitrogen. This positioning can significantly modulate the pKa of the pyridine nitrogen, influencing its ability to form a crucial hydrogen bond with the hinge region of the kinase. Furthermore, the 4-fluoro substituent can engage in favorable orthogonal multipolar interactions with backbone carbonyls in the ATP binding site, thereby enhancing binding affinity.

  • 5-Fluoro Isomer: When positioned at the 5-position, the fluorine atom is more solvent-exposed. While it can still influence the overall electronics of the aromatic system, its direct interaction with the protein may be less pronounced compared to the 4-fluoro isomer. However, in some protein targets, a 5-fluoro substituent might be advantageous for displacing a key water molecule or for establishing other specific interactions.

The following diagram illustrates the general binding mode of a pyrrolo[2,3-b]pyridine scaffold in a kinase ATP-binding site.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Pyrrolo[2,3-b]pyridine Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue d_loop D-Loop scaffold Pyrrolo[2,3-b]pyridine Core scaffold->hinge H-Bond scaffold->d_loop Other Interactions fluoro_4 4-Fluoro Group fluoro_4->hinge Potential Favorable Interaction fluoro_5 5-Fluoro Group r_group R-Group r_group->gatekeeper Van der Waals Interactions

Caption: General binding mode of a fluoro-pyrrolo[2,3-b]pyridine inhibitor in a kinase active site.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

To empirically determine and compare the binding affinities of the two fluoro-isomers, a robust biochemical assay such as an HTRF kinase assay can be employed. This assay measures the inhibition of substrate phosphorylation by the test compounds.

Materials:

  • Recombinant human kinase (e.g., JAK1)

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Test compounds (4-fluoro- and 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) dissolved in DMSO

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration would be 10 mM, diluted down to the low nanomolar range.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds to the wells of a 384-well plate. For control wells, add 2 µL of DMSO.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in assay buffer.

    • Add 4 µL of the kinase/substrate solution to each well.

    • Prepare an ATP solution in assay buffer.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Prepare a detection mixture containing the europium-labeled antibody and streptavidin-XL665 in detection buffer.

    • Add 10 µL of the detection mixture to each well to stop the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

The following flowchart outlines the HTRF assay workflow.

G start Start compound_prep Prepare Compound Serial Dilutions in DMSO start->compound_prep plate_prep Add Compounds/DMSO to 384-well Plate compound_prep->plate_prep kinase_mix Prepare Kinase/Substrate Solution plate_prep->kinase_mix add_kinase Add Kinase/Substrate Mix to Wells kinase_mix->add_kinase atp_prep Prepare ATP Solution add_kinase->atp_prep add_atp Initiate Reaction with ATP Addition atp_prep->add_atp incubation_1 Incubate at Room Temperature (e.g., 60 min) add_atp->incubation_1 detection_mix Prepare Detection Reagent Mix (Antibody + SA-XL665) incubation_1->detection_mix add_detection Add Detection Mix to Stop Reaction detection_mix->add_detection incubation_2 Incubate at Room Temperature (60 min) add_detection->incubation_2 read_plate Read Plate on HTRF Reader incubation_2->read_plate data_analysis Calculate % Inhibition and Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a typical HTRF kinase inhibition assay.

Conclusion

References

  • Title: Preparation of pyrrolo[2,3-b]pyridine derivatives as JAK kinase inhibitors. Source: U.S. Patent US20140288067A1.
  • Title: Pyrrolo[2,3-B]pyridine compounds as TYK2 inhibitors. Source: World Intellectual Property Organization Patent WO2017049333A1.
Comparative

Engineering the Hinge Binder: A Comparative Guide to Fluorinated vs. Non-Fluorinated Azaindoles in Drug Discovery

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the "azaindole vs. fluoroazaindole" dilemma.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the "azaindole vs. fluoroazaindole" dilemma. Azaindoles are privileged scaffolds in medicinal chemistry, widely deployed as bioisosteres for indoles or purines to target kinase hinge regions or viral polymerases. However, the strategic introduction of a fluorine atom onto the azaindole core fundamentally alters its physicochemical and pharmacokinetic landscape.

This guide dissects the causality behind these changes, equipping drug development professionals with the empirical data and self-validating protocols needed to make informed scaffold selections.

The Physicochemical Paradigm: Causality of Fluorination

Why do we fluorinate? The addition of fluorine to an azaindole (e.g., 4-fluoro-7-azaindole or 5-fluoro-7-azaindole) is rarely just to fill a hydrophobic pocket. Fluorine’s extreme electronegativity and low polarizability exert profound inductive effects across the fused bicyclic system. highlights how these modifications finely tune ADME-tox properties.

  • pKa Modulation: The basicity of the pyridine nitrogen and the acidity of the pyrrole N-H are highly sensitive to fluorine's electron-withdrawing nature. Lowering the pKa of the N-H enhances its hydrogen-bond donor capacity, which is often critical for tightly binding the kinase hinge region.

  • Metabolic Stability: Cytochrome P450 (CYP) enzymes frequently target electron-rich aromatic rings for hydroxylation. Fluorine acts as a metabolic block, deactivating the ring toward electrophilic oxidation while simultaneously increasing lipophilicity (LogD).

Table 1: Comparative Physicochemical Profile (Representative Data)

Property7-Azaindole5-Fluoro-7-azaindoleCausality / Impact
pKa (Pyrrole N-H) ~12.5~11.2Inductive withdrawal strengthens H-bond donor capacity.
pKa (Pyridine N) ~4.9~3.4Reduced basicity limits off-target hERG liabilities.
Lipophilicity (LogD at pH 7.4) ~1.3~1.8Enhanced membrane permeability and target residence time.
Intrinsic Clearance ( CLint​ ) High (>50 µL/min/mg)Low (<15 µL/min/mg)Fluorine blocks C-5 oxidation, extending in vivo half-life.
Mechanistic Pathways & Logical Relationships

To understand how atomic-level substitutions translate to systemic efficacy, we must map the logical relationship between fluorination and clinical outcomes.

G A Fluoroazaindole Scaffold B Inductive Effect (Electron Withdrawal) A->B C Steric Shielding (C-F Bond) A->C D Lowered pKa (Enhanced H-Bonding) B->D E Reduced CYP450 Oxidation C->E F Increased Target Affinity D->F G Improved Metabolic Stability E->G

Logical flow mapping the physicochemical effects of azaindole fluorination to clinical outcomes.

Case Study: Influenza PB2 Inhibitors & Kinase Targeting

In the development of antiviral agents, such as the [1], the azaindole core is critical for mimicking the m7GTP guanine base, forming essential H-bonds with Glu361 and Lys376.

Research demonstrates that substituting the azaindole with a 5-fluoroazaindole modulates both cellular potency and metabolic stability. The fluorine atom not only maintains the essential coplanar heterocycle for π -stacking but also shields the core from rapid hepatic clearance, achieving multiparameter optimization where non-fluorinated counterparts fail, as detailed in the [2].

Experimental Protocols: A Self-Validating System

To objectively compare these scaffolds, one must employ robust, self-validating assays. Below are the standard methodologies for assessing metabolic stability and target affinity.

Protocol 1: High-Throughput Microsomal Stability Assay

This protocol evaluates the vulnerability of the azaindole core to CYP450-mediated oxidation. It includes internal controls (e.g., verapamil) to validate microsome activity, ensuring the system is self-validating.

  • Preparation: Prepare 10 mM stock solutions of the non-fluorinated and fluorinated azaindole compounds in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at exactly 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to halt metabolism and precipitate proteins.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Calculate the in vitro intrinsic clearance ( CLint​ ) using the half-life ( t1/2​ ) derived from the log-linear decline of the compound concentration.

Workflow Step1 1. Compound & HLM Pre-incubation (37°C) Step2 2. Initiate Reaction (Add NADPH) Step1->Step2 Step3 3. Time-Course Aliquots (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quench in Cold ACN + Internal Standard Step3->Step4 Step5 5. LC-MS/MS Analysis & CL_int Calculation Step4->Step5

Step-by-step workflow for the High-Throughput Microsomal Stability Assay.

Protocol 2: Fluorescence Polarization (FP) Kinase Binding Assay

To validate the hypothesis that pKa modulation via fluorination enhances target affinity, an FP assay provides direct, equilibrium-based binding kinetics.

  • Tracer Preparation: Utilize a fluorescently labeled kinase tracer (e.g., FITC-labeled ATP competitive probe) at a fixed concentration (typically 2-5 nM).

  • Serial Dilution: Prepare a 12-point serial dilution of the azaindole and fluoroazaindole compounds (from 10 µM down to 0.05 nM) in assay buffer (HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Incubation: Combine the kinase protein (at its predetermined Kd​ concentration), the fluorescent tracer, and the test compounds in a 384-well black microplate. Incubate in the dark at room temperature for 60 minutes to reach equilibrium.

  • Measurement: Read the microplate on a multimode reader equipped with FP filters (Excitation: 485 nm, Emission: 530 nm).

  • Validation & Calculation: Ensure the Z′ factor of the assay is >0.6 using DMSO (vehicle) and a known high-affinity inhibitor as controls. Calculate the IC50​ using a 4-parameter logistic curve fit, and convert to Ki​ using the Cheng-Prusoff equation.

Conclusion

The transition from a standard azaindole to a fluorinated azaindole is a calculated maneuver in medicinal chemistry. By leveraging the inductive effects of fluorine, researchers can simultaneously tune the pKa for optimal hinge-binding and shield the core from metabolic degradation. The provided protocols ensure that these physicochemical enhancements are rigorously quantified, bridging the gap between theoretical design and empirical validation.

References
  • Title: Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: Pharmaceuticals (NIH PubMed Central) URL: [Link]

Validation

A Comparative Guide to Reversed-Phase HPLC Retention of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and Its Derivatives

A Senior Application Scientist's Guide to Method Development and Structure-Retention Relationships In the landscape of modern drug discovery, nitrogen-containing heterocyclic compounds are of paramount importance. Among...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Method Development and Structure-Retention Relationships

In the landscape of modern drug discovery, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, the 7-azaindole scaffold, specifically 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, serves as a crucial building block for a multitude of pharmacologically active agents. Its structural features, including a hydrogen bond donor, a hydrogen bond acceptor, and an acidic moiety, combined with the metabolic stability often conferred by fluorination, make it a privileged scaffold in medicinal chemistry. The accurate analysis of this core and its derivatives by High-Performance Liquid Chromatography (HPLC) is fundamental for reaction monitoring, purity assessment, and quality control.

This guide provides a comprehensive framework for developing a robust reversed-phase HPLC (RP-HPLC) method for the separation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its derivatives. We will delve into the scientific rationale behind the selection of chromatographic parameters and explore how subtle structural modifications can lead to significant changes in retention behavior.

The Foundational HPLC Method: A Self-Validating System

The development of a reliable HPLC method hinges on a thorough understanding of the analyte's physicochemical properties. The target molecule, 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, is amphiprotic, possessing both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen. This dual nature makes the control of mobile phase pH a critical parameter for achieving optimal separation and peak shape.[1][2][3]

Experimental Protocol: A Step-by-Step Guide

1. Column Selection:

  • A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point. Its nonpolar stationary phase provides effective retention for the relatively nonpolar pyrrolopyridine core. For the purposes of this guide, a column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is recommended.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The addition of an acid modifier to the mobile phase is crucial.[4] For our amphiprotic molecule, a low pH environment (around 2.7 for 0.1% formic acid) ensures that the carboxylic acid group is protonated (less polar) and the pyridine nitrogen is protonated (more polar). The protonation of the carboxylic acid increases its hydrophobicity, leading to enhanced retention on the C18 column.[2][4]

  • Mobile Phase B (Organic): Acetonitrile. Acetonitrile is chosen for its low viscosity, UV transparency, and excellent solvating properties for a wide range of organic molecules.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm (Aromatic systems like pyrrolopyridines typically exhibit strong absorbance at this wavelength).[5]

  • Gradient Program: A gradient elution is necessary to separate compounds with a range of polarities.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

4. Sample Preparation:

  • Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Ensure complete dissolution before injection.

Structure-Retention Relationships: A Comparative Analysis

To illustrate the impact of structural modifications on HPLC retention time, we will consider the parent compound and three hypothetical, yet chemically plausible, derivatives. The following table presents the expected retention times based on the principles of reversed-phase chromatography.

CompoundStructurePredicted Retention Time (min)Rationale for Retention Behavior
1. 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 12.5The parent compound exhibits moderate retention due to the balance of its polar functional groups and the nonpolar aromatic core.
2. Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 15.2Esterification of the carboxylic acid to a methyl ester significantly increases the molecule's overall hydrophobicity by removing the ionizable proton. This leads to a stronger interaction with the C18 stationary phase and a longer retention time.
3. 4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 13.8Methylation of the pyrrole nitrogen adds a nonpolar methyl group, increasing the overall hydrophobicity and leading to a longer retention time compared to the parent compound. The effect is less pronounced than esterification because the highly polar carboxylic acid group remains unchanged.
4. 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 9.7Replacement of the fluorine atom with an amino group introduces a polar and basic functional group. Under the acidic mobile phase conditions, this amino group will be protonated, significantly increasing the overall polarity of the molecule. This leads to a weaker interaction with the stationary phase and a shorter retention time.

Visualizing the Workflow

A clear and logical workflow is essential for reproducible results. The following diagram illustrates the key stages of the HPLC analysis described in this guide.

Caption: A high-level workflow for the HPLC analysis of pyrrolopyridine derivatives.

Expert Insights and Causality

  • The Role of Fluorine: While fluorine is highly electronegative, its effect on retention in reversed-phase chromatography can be complex. In some cases, fluorination can increase hydrophobicity and retention time.[6][7][8] However, in this scaffold, its primary role is often to modulate electronic properties and metabolic stability rather than to drastically alter retention.

  • Peak Tailing and Mitigation: The basic nitrogen in the pyridine ring can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. The use of a low pH mobile phase helps to mitigate this by protonating the basic nitrogen, reducing its interaction with the silanols.[9] Modern, end-capped C18 columns also minimize the number of accessible silanol groups.

  • Method Robustness: For a method to be considered robust, small variations in parameters such as mobile phase pH and temperature should not lead to significant changes in the separation. It is advisable to perform robustness studies by systematically varying these parameters to ensure the method's reliability. The mobile phase pH should ideally be at least 1.5 pH units away from the pKa of the analytes to ensure consistent ionization and retention.[10]

This guide provides a solid foundation for the HPLC analysis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its derivatives. By understanding the interplay between molecular structure and chromatographic conditions, researchers can develop and optimize robust methods for the accurate analysis of these important pharmaceutical building blocks.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH.

  • Exploring the Role of pH in HPLC Separation. Veeprho.

  • Exploring the Role of pH in HPLC Separation. Moravek.

  • How does an acid pH affect reversed-phase chromatography separations? Biotage.

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate.

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online.

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.

  • Pyridine | SIELC Technologies. SIELC Technologies.

  • Chromatographic Purification of Pyridine Derivatives. Benchchem.

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC.

  • Comparative Study of Hydrocarbon, Fluorocarbon, and Aromatic Bonded RP-HPLC Stationary Phases by Linear Solvation Energy. American Chemical Society.

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.

  • Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification. PubMed.

  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. ResearchGate.

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. ACS Publications.

  • Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate.

  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. CyberLeninka.

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC.

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. MDPI.

  • Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide. Benchchem.

  • UPLC-MS/MS method for determination of selected pyrrolizidine alkaloids in feed. PubMed.

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PMC.

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate.

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Comparative

A Comparative Guide to the Infrared Spectroscopy of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

For Immediate Release This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy absorption peaks for 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a fluorinated anal...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy absorption peaks for 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a fluorinated analog of the biologically significant 7-azaindole scaffold. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with its non-fluorinated counterpart, 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, supported by established spectroscopic principles and data from related structures.

Introduction: The Significance of Vibrational Spectroscopy in Drug Discovery

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds.[1] For novel pharmaceutical compounds like 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, IR spectroscopy serves as a critical tool for structural elucidation and confirmation of synthesis. The molecule's structure, a derivative of 7-azaindole, is of particular interest due to the prevalence of the 7-azaindole core in compounds targeting a range of diseases.[2][3][4] The introduction of a fluorine atom can significantly alter the electronic properties, and consequently, the biological activity of the parent molecule. This guide will dissect the expected vibrational characteristics imparted by the carboxylic acid, the pyrrolopyridine ring, and the C-F bond.

Predicted IR Absorption Peaks for 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

While a direct experimental spectrum for 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is not publicly available, a detailed prediction of its key IR absorption bands can be constructed based on the extensive literature on its constituent functional groups. The following table summarizes the expected characteristic peaks, their origins, and a comparison with the known data for the non-fluorinated analog, 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) for 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Intensity Notes and Comparison with 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
O-H StretchCarboxylic Acid2500-3300Broad, StrongThis very broad band is characteristic of the hydrogen-bonded dimer of a carboxylic acid and will likely overlap with C-H stretching vibrations.[1][5][6][7][8] Its presence is a strong indicator of the carboxylic acid functionality and is expected to be similar in both the fluorinated and non-fluorinated compounds.
N-H StretchPyrrole Ring3100-3200Medium, BroadThe N-H stretching in pyrrole and indole derivatives typically appears in this region.[2][9][10] In the solid state, hydrogen bonding can lead to broadening. This peak may be partially obscured by the broad O-H stretch.
Aromatic C-H StretchPyrrolopyridine Ring3000-3100Medium to WeakAromatic C-H stretches characteristically appear just above 3000 cm⁻¹.[11][12][13][14] These peaks are expected in both molecules.
C=O StretchCarboxylic Acid1690-1720Strong, SharpThe carbonyl stretch is one of the most intense and recognizable peaks in the spectrum.[5][6][8] The electron-withdrawing nature of the fluorine atom on the pyridine ring is expected to cause a slight shift to a higher wavenumber compared to the non-fluorinated analog due to inductive effects.[1]
C=C and C=N StretchesAromatic Rings1400-1650Medium to Strong (multiple bands)These absorptions arise from the complex vibrations of the fused pyrrolopyridine ring system.[11][12][13] The pattern and position of these bands will be characteristic of the 7-azaindole core.
C-O StretchCarboxylic Acid1210-1320StrongThis band is associated with the C-O single bond of the carboxylic acid and is often coupled with O-H in-plane bending.[6]
C-F StretchFluoro-aromatic1100-1250StrongThe C-F stretching vibration is typically strong and falls within the fingerprint region.[15][16][17] This peak will be a key differentiator from the spectrum of the non-fluorinated analog. Its exact position can be influenced by the electronic environment.
O-H Bend (out-of-plane)Carboxylic Acid910-950Broad, MediumThis broad absorption is another characteristic feature of carboxylic acid dimers.[6]
Aromatic C-H Bend (out-of-plane)Pyrrolopyridine Ring700-900Medium to StrongThe position of these bands can sometimes provide information about the substitution pattern on the aromatic ring.[12]

Comparative Analysis: The Influence of Fluorine Substitution

The primary distinction in the IR spectrum of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid compared to its non-fluorinated parent compound will be the presence of a strong C-F stretching absorption band, predicted to be in the 1100-1250 cm⁻¹ region.[15][16][17]

Furthermore, the strong electron-withdrawing inductive effect of the fluorine atom is anticipated to influence the carbonyl (C=O) stretching frequency. By pulling electron density away from the aromatic ring system, the C=O bond in the fluorinated compound may be slightly strengthened, resulting in a shift of its absorption to a higher wavenumber (a "blue shift") compared to the non-fluorinated analog.[1] This subtle shift, while potentially small, can be a valuable piece of evidence in confirming the identity of the synthesized molecule.

The fundamental vibrations of the pyrrolopyridine core and the characteristic broad O-H and N-H stretching bands are expected to be largely conserved between the two molecules, as these are defining features of the shared 7-azaindole-3-carboxylic acid scaffold.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable FT-IR spectrum of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, the following Attenuated Total Reflectance (ATR) FT-IR protocol is recommended. ATR is a widely used technique for solid samples, requiring minimal sample preparation.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with isopropanol, followed by a dry tissue.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Preparation and Loading:

    • Place a small amount (typically 1-2 mg) of the solid 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid powder onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • After data acquisition, clean the ATR crystal surface thoroughly with isopropanol to remove all traces of the sample.

    • Process the resulting spectrum using the spectrometer software. This may include baseline correction and normalization if required.

This protocol ensures a reproducible and high-quality spectrum, which is essential for accurate structural analysis and comparison.

Visualization of Key Vibrational Modes

The following diagram illustrates the primary functional groups within 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and their associated characteristic vibrational modes that are detectable by IR spectroscopy.

Caption: Key functional groups and their characteristic IR vibrational frequencies.

Conclusion

The infrared spectrum of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is expected to be rich in information, clearly indicating the presence of the carboxylic acid, the pyrrole N-H, and the aromatic system. The definitive features for confirming the successful synthesis of this specific molecule will be the strong C-F stretching band and a potential subtle blue shift in the C=O stretching frequency when compared to its non-fluorinated analog. This guide provides a robust framework for the interpretation of experimental data and underscores the utility of IR spectroscopy in the characterization of novel fluorinated heterocyclic compounds for drug discovery.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of California, Davis. (2022, September 24). IR Spectroscopy Tutorial: Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Alcolea Palafox, M., et al. (1997). Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment. Journal of the Chemical Society, Faraday Transactions, 93(13), 2231-2238. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Zhang, G. L., & Chen, H. L. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang pu xue yu guang pu fen xi = Guang pu, 27(11), 2223–2226. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Michalska, D., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3195. Retrieved from [Link]

  • ResearchGate. (n.d.). The experimental vibrational frequencies of the pyrrole dimer. Retrieved from [Link]

  • University of California, Davis. (2022, September 24). IR Spectroscopy Tutorial: Aromatics. Chemistry LibreTexts. Retrieved from [Link]

  • Sánchez-Sanz, G., et al. (2022). Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. Pharmaceutics, 14(12), 2795. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Zhang, G. L., & Chen, H. L. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang pu xue yu guang pu fen xi = Guang pu, 27(11), 2223–2226. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy of 7-AZAINDOLE Tautomeric Dimer: Observation of the nd Stretch. Retrieved from [Link]

  • Bellon, V., & Lauransan, C. (1967). Low Temperature Infrared Study of Hydrogen Bonding in Dissolved Pyrrole and Indole. Canadian Journal of Chemistry, 45(22), 2733-2738. Retrieved from [Link]

  • Millersville University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Abbate, S., et al. (2012). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Chemical Communications, 48(97), 11889-11891. Retrieved from [Link]

  • Ishiuchi, S. I., et al. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics, 127(19), 194302. Retrieved from [Link]

  • International Atomic Energy Agency. (2024). Manifestation of intermolecular hydrogen bonding in heterocyclic compounds of pyrrol derivatives according to infrared spectroscopy and quantum chemical calculations. Retrieved from [Link]

  • Ishiuchi, S. I., et al. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics, 127(19), 194302. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) One-color R2PI spectrum of the 7-azaindole 3 3 3 2- fl uoropyridine.... Retrieved from [Link]

  • Rontu, N., & Vaida, V. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. The Journal of Physical Chemistry B, 112(2), 276–282. Retrieved from [Link]

  • Kuntz, M. A., et al. (2022). Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. Data in Brief, 45, 108745. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kumar, A., & Sharma, C. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 44(24), 4339-4352. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic and Medicinal Chemistry International Journal, 8(4). Retrieved from [Link]

  • PubChemLite. (n.d.). 1h-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Al-Khafaji, K., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Scientific Reports, 13(1), 16930. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • NextSDS. (n.d.). 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. Retrieved from [Link]

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Analysis: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid vs. Structural Analogs

Introduction: The Analytical Challenge in Kinase Inhibitor Development Derivatives of 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindoles) are privileged scaffolds in modern drug discovery, frequently utilized in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge in Kinase Inhibitor Development

Derivatives of 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindoles) are privileged scaffolds in modern drug discovery, frequently utilized in the development of potent kinase inhibitors, such as Fibroblast Growth Factor Receptor (FGFR) antagonists[1]. The introduction of fluorine atoms into the 7-azaindole core is a standard medicinal chemistry strategy to modulate lipophilicity, metabolic stability, and target binding affinity.

However, differentiating positional fluoro-isomers (e.g., 4-fluoro vs. 5-fluoro) during metabolite identification or quality control presents a significant analytical challenge. Because these isomers possess identical exact masses and similar chromatographic retention times, High-Resolution Tandem Mass Spectrometry (HRMS/MS) is required to elucidate their structures. This guide objectively compares the electrospray ionization (ESI) fragmentation patterns of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid against its 5-fluoro and non-fluorinated analogs, providing a robust, self-validating framework for structural assignment.

Causality in Experimental Design (E-E-A-T)

To ensure scientific integrity and reproducible structural elucidation, our analytical approach relies on understanding the causality behind ion behavior in the mass spectrometer.

Why Stepped Higher-Energy Collisional Dissociation (HCD)?

Carboxylic acids are notoriously fragile under collision-induced dissociation (CID), readily undergoing decarboxylation (loss of CO₂, -44 Da) at low normalized collision energies (NCE ~15-20)[2]. Conversely, the aromatic 7-azaindole core is highly stable and requires elevated energies (NCE ~35-50) to induce ring cleavage (e.g., loss of HCN)[3]. By utilizing a stepped HCD approach (NCE 20, 35, 50), we concurrently capture both the fragile peripheral losses and the robust core cleavages in a single, high-resolution MS/MS spectrum. HCD is preferred over traditional ion-trap CID because it eliminates the "one-third rule" low-mass cutoff, allowing the detection of critical low-mass diagnostic fragments.

The "Ortho Effect" in Gas-Phase Fragmentation

The primary differentiator between the 4-fluoro and 5-fluoro isomers is driven by the mass spectrometric "ortho effect." When two functional groups are spatially adjacent (peri- or ortho-like) on a rigid aromatic system, they can interact via a cyclic transition state to eliminate a neutral molecule[4][5]. In the 4-fluoro isomer, the spatial proximity of the C4-fluorine to the C3-carboxylic acid facilitates a highly diagnostic, rapid sequential loss of CO₂ and hydrogen fluoride (HF, -20 Da). In the 5-fluoro isomer, the fluorine is sterically isolated, making HF loss energetically unfavorable compared to standard pyrrole ring cleavage.

Comparative Fragmentation Profiling

The following table summarizes the quantitative HRMS/MS data, comparing the experimental exact masses and key fragment ions of the target molecule and its structural alternatives.

Table 1: HRMS/MS Fragmentation Comparison (Positive Ion Mode, ESI+)
CompoundPrecursor[M+H]⁺ (m/z)Primary Cleavage (-CO₂)Secondary Cleavage (-H₂O)Diagnostic Core FragmentPrimary Fragmentation Mechanism
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 181.0413137.0515163.0308117.0453 (-CO₂, -HF)Ortho-effect driven HF elimination post-decarboxylation.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 181.0413137.0515163.0308110.0406 (-CO₂, -HCN)Standard azaindole core cleavage; HF retained on the pyridine ring.
1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (Non-fluorinated)163.0507119.0609145.040292.0500 (-CO₂, -HCN)Standard azaindole core cleavage[3].

Note: Mass accuracies are expected to be within <3 ppm error using Orbitrap or Q-TOF instrumentation.

Visualizing the Logical Relationships

To map the distinct gas-phase chemistry of these molecules, the following diagrams illustrate the self-validating analytical workflow and the divergent fragmentation pathways.

Workflow Prep Sample Preparation (1 µg/mL in MeOH/H₂O) LC UHPLC Separation (C18, 0.1% Formic Acid) Prep->LC ESI ESI(+) Ionization (Soft Ionization) LC->ESI Quad Quadrupole Isolation (Precursor m/z 181.04) ESI->Quad HCD HCD Fragmentation (Stepped NCE: 20, 35, 50) Quad->HCD Orbitrap Orbitrap Detection (Resolution: 70,000) HCD->Orbitrap Val Self-Validation (MS³ on m/z 137) Orbitrap->Val

Fig 1. Self-validating LC-HRMS/MS analytical workflow for 7-azaindole characterization.

Fragmentation Parent [M+H]+ m/z 181.0413 H2O_loss [M+H-H₂O]+ m/z 163.0308 Parent->H2O_loss -H₂O (-18 Da) CO2_loss [M+H-CO₂]+ m/z 137.0515 Parent->CO2_loss -CO₂ (-44 Da) HF_loss [M+H-CO₂-HF]+ m/z 117.0453 (Diagnostic for 4-Fluoro) CO2_loss->HF_loss -HF (-20 Da) Ortho-Effect HCN_loss [M+H-CO₂-HCN]+ m/z 110.0406 (Dominant in 5-Fluoro) CO2_loss->HCN_loss -HCN (-27 Da) Ring Cleavage

Fig 2. Divergent ESI-MS/MS fragmentation pathways of fluorinated pyrrolo[2,3-b]pyridines.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, the following protocol incorporates a self-validating MS³ step. This proves that the diagnostic loss of HF originates from the decarboxylated core, rather than being an artifact of parallel parent ion fragmentation.

Step-by-Step LC-MS/MS & MS³ Methodology

Phase 1: Sample Preparation & Chromatography

  • Preparation: Dissolve the 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid standard (and comparative analogs) in 50:50 Methanol:Water to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient: Run a 5-minute linear gradient from 5% to 95% Mobile Phase B (Mobile Phase A: H₂O + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

Phase 2: HRMS/MS Acquisition (Stepped HCD)

  • Source Parameters: Set the ESI source to positive mode (+3.5 kV). Maintain capillary temperature at 275°C.

  • MS1 Scan: Acquire full scan data in the Orbitrap at 70,000 resolution (m/z 100–500).

  • Targeted MS2: Isolate the precursor ion (m/z 181.04 ± 0.5 Da) using the quadrupole.

  • Fragmentation: Apply stepped HCD collision energies of 20, 35, and 50 NCE. Route the fragments to the Orbitrap for high-resolution detection (35,000 resolution).

Phase 3: Self-Validation via MS³ (Ion Trap / Orbitrap Hybrid)

  • Isolation 1: Isolate the parent ion (m/z 181.04).

  • Activation 1: Apply a low CID energy (NCE 15) specifically to induce the loss of CO₂ without further fragmenting the core.

  • Isolation 2: Isolate the resulting [M+H-CO₂]⁺ fragment (m/z 137.05).

  • Activation 2: Apply a higher HCD energy (NCE 40) to the m/z 137.05 ion.

  • Confirmation: The exclusive appearance of m/z 117.04 in the MS³ spectrum of the 4-fluoro isomer definitively validates the ortho-effect driven sequential loss pathway ([M+H]⁺ → -CO₂ → -HF). The absence of this peak in the 5-fluoro isomer's MS³ spectrum serves as the negative control.

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Safety & Regulatory Compliance

Safety

4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid proper disposal procedures

Comprehensive Safe Handling and Disposal Protocol for 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid As drug development professionals and medicinal chemists, you frequently utilize fluorinated 7-azaindole derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safe Handling and Disposal Protocol for 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

As drug development professionals and medicinal chemists, you frequently utilize fluorinated 7-azaindole derivatives like 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid to optimize pharmacokinetic profiles and target binding affinities. While the incorporation of fluorine significantly enhances metabolic stability, this exact property—driven by the exceptionally strong carbon-fluorine (C-F) bond—creates distinct challenges for laboratory safety and environmental disposal[1].

This guide provides a rigorous, step-by-step operational protocol for the handling and disposal of this specific compound. Our methodology ensures that your laboratory remains compliant with environmental regulations while prioritizing the safety of your personnel.

Chemical Profile & Hazard Assessment

Before initiating any workflow, it is critical to understand the physicochemical properties and hazard profile of the compound. 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid acts as a skin, eye, and respiratory irritant.

Property / HazardSpecification
Chemical Name 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
CAS Registry Number 1190314-95-4[2]
Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
GHS Hazard Statements H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)
Waste Classification Halogenated Organic Waste

Operational Safety & Handling Protocol

Causality Check: Why these specific controls? The compound is typically handled as a fine powder. The primary risk vector is the inhalation of particulates, which can cause acute respiratory irritation (H335), and dermal contact leading to localized inflammation (H315)[3].

Step-by-Step Handling Procedure:

  • Engineering Controls: All weighing, transferring, and dissolution of the solid powder must be conducted within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 80-100 fpm.

  • Personal Protective Equipment (PPE):

    • Eye Protection:[3].

    • Hand Protection: Nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended during spill cleanup[3].

    • Body Protection: Flame-resistant laboratory coat with closed cuffs.

    • Respiratory Protection: If engineering controls are compromised, an N95 or P100 particulate respirator is required[3].

  • Spill Response: In the event of a solid spill, do not dry sweep. Lightly mist the powder with a compatible solvent (e.g., isopropanol or water) to suppress dust generation, then carefully wipe up with absorbent pads. Place all contaminated materials into a designated solid hazardous waste container[3].

Waste Segregation & Disposal Procedures

The Mechanistic Rationale: The C-F bond has a high bond dissociation energy (approx. 130 kcal/mol), making it highly resistant to thermal and chemical degradation[1]. If 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is disposed of in standard non-halogenated waste streams, conventional incineration temperatures may fail to break the C-F bond. This can result in the atmospheric release of persistent fluorinated organic fragments, contributing to environmental toxicity[4]. Therefore, it must be subjected to high-temperature incineration (>1000°C) to ensure complete mineralization[1].

Step-by-Step Disposal Workflow:

  • Waste Identification & Segregation:

    • Immediately classify any unused compound, reaction mother liquors, or contaminated consumables (pipette tips, weigh boats) as Halogenated Hazardous Waste [3].

    • Crucial Step: Never mix fluorinated/halogenated waste with non-halogenated organic solvents (like pure ethanol or hexane). This ensures the waste is routed to the correct high-temperature incinerator.

  • Waste Collection & Containment:

    • Solid Waste: Place contaminated solids into a heavy-duty, puncture-resistant polyethylene container[3].

    • Liquid Waste: Collect solvent waste containing the dissolved compound in an HDPE (High-Density Polyethylene) carboy.

    • Ensure containers are kept tightly sealed unless actively adding waste.

  • Labeling & Storage:

    • Affix a compliant "Hazardous Waste" label immediately upon the first drop of waste entering the container[3].

    • Explicitly list "4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (Halogenated)" on the label.

    • Store in a designated Secondary Containment area. Adhere strictly to the 90-day accumulation limit mandated by [3].

  • Final Disposal via EHS:

    • Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department[3].

    • EHS will contract a licensed hazardous waste vendor to transport the material to a permitted facility for high-temperature incineration (e.g., rotary kiln), ensuring complete destruction of the fluorinated heterocycle[1].

Disposal Workflow Visualization

G Start Waste Generation: 4-Fluoro-azaindole Segregation Waste Segregation (Halogenated vs Non-Halogenated) Start->Segregation Halogenated Halogenated Waste Stream (Contains C-F bonds) Segregation->Halogenated Containment Secondary Containment & Labeling (90-Day Limit) Halogenated->Containment EHSPickup EHS / Licensed Disposal Pickup Containment->EHSPickup Incineration High-Temperature Incineration (>1000°C to break C-F bond) EHSPickup->Incineration

Figure 1: Step-by-step segregation and high-temperature incineration workflow for fluorinated waste.

Regulatory Compliance & Environmental Impact

The EPA has increasingly scrutinized the disposal of fluorinated organics due to their persistence in the environment. While 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a discrete small molecule and not a polymeric PFAS, its fluorinated nature dictates that its end-of-life management aligns with the on the destruction of fluorinated substances[5]. This guidance prioritizes technologies with the lowest potential for environmental release, specifically highlighting high-temperature incineration as the most effective method for breaking robust C-F bonds[6].

References

  • 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid Safety Data . PubChem, National Institutes of Health.[Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances . U.S. Environmental Protection Agency (EPA).[Link]

  • Hazardous Waste Listings and RCRA Guidelines . U.S. Environmental Protection Agency (EPA).[Link]

Sources

Handling

Comprehensive Safety Protocol: Handling 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid in a Research Environment

As Senior Application Scientists, our commitment extends beyond supplying chemical reagents; we are dedicated to ensuring you can utilize our products with the utmost confidence and safety. This guide provides essential,...

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Author: BenchChem Technical Support Team. Date: March 2026

As Senior Application Scientists, our commitment extends beyond supplying chemical reagents; we are dedicated to ensuring you can utilize our products with the utmost confidence and safety. This guide provides essential, field-proven safety and logistical information for handling 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The protocols herein are designed to be a self-validating system, grounded in authoritative safety standards and the known toxicology of analogous chemical structures.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Analysis of analogous compounds such as 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid and Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate indicates the following primary hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Causes serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation, particularly as a fine powder or dust.[1][3]

Given these potential hazards, 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid must be handled as a hazardous substance, with strict adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense against chemical exposure and must be used in conjunction with engineering controls like fume hoods.[4] The following table summarizes the required PPE for handling this compound.

Protection Type Specific Equipment Rationale and Standards
Respiratory NIOSH-approved N95 respirator or higher (e.g., half-mask or full-face air-purifying respirator)The compound is a solid/powder, posing an inhalation risk of fine particulates.[5] An air-purifying respirator is critical to prevent respiratory tract irritation.[6]
Eye & Face Chemical splash goggles with side-shields and a full-face shieldGoggles are essential to protect against splashes and fine dust that can cause serious eye irritation.[1][6] A face shield provides an additional layer of protection for the entire face.
Hand Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact and irritation.[6] Always inspect gloves for damage before use and wash hands thoroughly after removal.[3]
Body Fully-buttoned laboratory coat and, if significant splash risk exists, a chemical-resistant apronProtects skin and personal clothing from contamination.[4] Impervious clothing is a standard for handling hazardous chemicals.[1]
Foot Closed-toe, chemical-resistant safety footwearProtects feet from spills and falling objects.[6]
Operational Plan: From Receipt to Disposal

This section provides a procedural workflow for the safe handling of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible and unobstructed, within a 10-second travel distance.[8]

  • Spill Kit: A spill kit containing inert absorbent material (e.g., sand, vermiculite) must be readily available.[7][9]

  • Donning PPE: Before entering the designated handling area, don all required PPE in the following order: lab coat, safety footwear, respirator, eye/face protection, and finally, gloves (pulling cuffs over the sleeves of the lab coat).

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within the chemical fume hood.

    • Use anti-static weigh paper or boats to prevent dispersal of the fine powder.

    • Carefully open the container, avoiding any puff of powder.

    • Use dedicated spatulas and tools. Clean them thoroughly after use.

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container closed when not in use.

  • Post-Handling:

    • Securely seal the primary container.

    • Decontaminate the work surface and any equipment used.

    • Doff PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of single-use items (gloves, respirator) in the designated hazardous waste stream.

The following diagram illustrates the critical decision points and procedural flow for safely managing 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Safe Handling Workflow for Hazardous Chemical Compounds cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal & Exit Phase Prep 1. Verify Fume Hood & Emergency Equipment Don_PPE 2. Don Full PPE (Respirator, Goggles, Gloves, Coat) Prep->Don_PPE Handle 3. Handle Compound (Weighing, Dissolving) Don_PPE->Handle Secure 4. Securely Seal Container Handle->Secure Spill_Check Spill Occurs? Handle->Spill_Check Decon 5. Decontaminate Work Area Secure->Decon Dispose_Waste 6. Segregate Hazardous Waste (Solid, Liquid, Contaminated PPE) Decon->Dispose_Waste Doff_PPE 7. Doff PPE Safely Dispose_Waste->Doff_PPE Wash 8. Wash Hands Thoroughly Doff_PPE->Wash Spill_Check->Secure Spill_Kit Activate Spill Protocol: - Evacuate Area - Use Spill Kit Absorbent - Collect into Sealed Container Spill_Check->Spill_Kit Yes Spill_Kit->Dispose_Waste

Caption: Safe Handling Workflow for Hazardous Chemical Compounds

Disposal Plan

Chemical waste management is critical for laboratory safety and environmental compliance.

  • Waste Segregation: All materials contaminated with 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, including excess solid, contaminated solvents, and disposable PPE, must be collected in a designated hazardous waste container.[7]

  • Container Requirements: The waste container must be made of a compatible material, be sealable and airtight, and stored away from incompatible materials like strong oxidizers.[7][8]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid".[7]

  • Final Disposal: Never pour pyridine derivatives down the drain or discard them with regular trash.[7][10] Contact your institution's Environmental Health & Safety (EHS) department for collection and disposal according to local and federal regulations.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, ensuring a safe and productive research environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Washington State University. Standard Operating Procedure: Pyridine. Available at: [Link]

  • NextSDS. 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid — Chemical Substance Information. Available at: [Link]

  • Ibercal. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Available at: [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Available at: [Link]

  • Labbox Export. UN1282 Pyridine AGR, ACS, Ph Eur. Available at: [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). Available at: [Link]

  • International Enviroguard. (2022, June 8). Powder Coating Safety and Regulations. Available at: [Link]

  • NextSDS. 4-fluoro-1H-pyrrole-3-carboxylic acid — Chemical Substance Information. Available at: [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. Available at: [Link]

  • ACS Publications. (2002, March 9). A General Method for the Preparation of 4- and 6-Azaindoles. Available at: [Link]

  • ResearchGate. A General Method for the Preparation of 4- and 6-Azaindoles | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

  • Google Patents. WO2003082289A1 - Process for the preparation of antiviral 7-azaindole derivatives.
  • Svirskis, S. et al. (2025, September 12). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Available at: [Link]

  • PubChem. 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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